NH2-PEG6-Val-Cit-PAB-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C33H58N6O11 |
|---|---|
Peso molecular |
714.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
InChI |
InChI=1S/C33H58N6O11/c1-25(2)30(32(43)38-28(4-3-11-36-33(35)44)31(42)37-27-7-5-26(24-40)6-8-27)39-29(41)9-12-45-14-16-47-18-20-49-22-23-50-21-19-48-17-15-46-13-10-34/h5-8,25,28,30,40H,3-4,9-24,34H2,1-2H3,(H,37,42)(H,38,43)(H,39,41)(H3,35,36,44)/t28-,30-/m0/s1 |
Clave InChI |
CKSFDWFKPIQABI-JDXGNMNLSA-N |
Origen del producto |
United States |
Foundational & Exploratory
mechanism of action of Val-Cit-PAB linkers in ADCs
An In-depth Technical Guide on the Mechanism of Action of Val-Cit-PAB Linkers in Antibody-Drug Conjugates For Researchers, Scientists, and Drug Development Professionals
Abstract
The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), enabling the targeted delivery and conditional release of cytotoxic payloads. This guide provides a detailed examination of its mechanism of action, from intracellular trafficking to the final release of the active drug. It includes a summary of key performance data, detailed experimental protocols for evaluation, and visualizations of the critical pathways and processes involved.
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent.[1] The linker connecting these two components is a pivotal element, dictating the stability, efficacy, and safety of the ADC.[2] An ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet be efficiently cleaved to release the payload upon internalization into the target cancer cell.[2][3]
The Val-Cit-PAB linker system is a widely adopted, enzymatically cleavable linker that has been successfully incorporated into several approved ADCs.[4][] It is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This guide delves into the intricate, two-stage mechanism of the Val-Cit-PAB linker: the initial enzymatic cleavage of the dipeptide followed by the spontaneous self-immolation of the PAB spacer.[4]
Mechanism of Action: From Internalization to Payload Release
The therapeutic effect of an ADC utilizing a Val-Cit-PAB linker is dependent on a precise sequence of events that begins after the ADC binds to its target antigen on the surface of a cancer cell.
-
Binding and Internalization : The monoclonal antibody component of the ADC binds to a specific tumor-associated antigen (e.g., HER2) on the cell surface.[6] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire ADC-receptor complex, forming an endosome.[6][7]
-
Lysosomal Trafficking : The endosome containing the ADC is trafficked through the endosomal pathway and eventually fuses with a lysosome.[8][9] The interior of the lysosome is characterized by an acidic environment (pH 4.5-5.0) and a high concentration of degradative enzymes, including cysteine proteases like cathepsin B.[]
-
Cathepsin B-Mediated Cleavage : Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl group of the linker.[4][11] The Val-Cit dipeptide sequence is an excellent substrate for cathepsin B, providing a balance of high stability in plasma (neutral pH) and susceptibility to cleavage in the acidic, enzyme-rich lysosomal compartment.[4][] While cathepsin B is the primary enzyme associated with this cleavage, studies have shown that other lysosomal proteases like cathepsins K, L, and S can also process the Val-Cit linker, providing a degree of redundancy that may prevent resistance.[12][13]
-
Self-Immolative Cascade : The enzymatic cleavage of the dipeptide is the triggering event for the release of the payload. This cleavage unmasks an aniline (B41778) nitrogen on the PAB spacer. The free amino group initiates a rapid, spontaneous 1,6-elimination reaction.[14][15] This electronic cascade results in the fragmentation of the PAB spacer into quinone methide and carbon dioxide, releasing the cytotoxic drug in its original, unmodified, and fully active form.[14][16] This "self-immolative" process is crucial as it ensures a clean and traceless release, independent of any further enzymatic activity.[17]
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 6. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Mechanism of HER2 Rapid Internalization and Redirected Trafficking Induced by Anti-HER2 Biparatopic Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 11. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Self-Immolative p-Aminobenzyloxycarbonyl (PAB) Group in Drug Release
This technical guide offers a comprehensive exploration of the p-aminobenzyloxycarbonyl (PAB) self-immolative linker, a critical technology in the targeted delivery of therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document details the core mechanism of the PAB group, presents quantitative data on its performance, provides detailed protocols for its experimental evaluation, and visualizes key pathways and workflows.
The Core Principle: A Cascade of Self-Immolation for Precise Drug Release
The p-aminobenzyloxycarbonyl (PAB) group serves as a self-immolative spacer, ingeniously designed to connect a drug to a carrier molecule via a trigger-sensitive promoiety. The fundamental principle of the PAB system is an electronic cascade mechanism that ensures the release of an unmodified, active drug upon a specific triggering event.[1]
This process is most prominently utilized in antibody-drug conjugates (ADCs), where the PAB group is often linked to a dipeptide, such as valine-citrulline (Val-Cit).[2][3] This dipeptide sequence is specifically engineered to be cleaved by lysosomal proteases, like cathepsin B, which are found in high concentrations within tumor cells.[1][4] This targeted cleavage initiates the self-immolation of the PAB spacer through a 1,6-elimination reaction, leading to the release of the cytotoxic payload directly inside the cancer cell, thereby minimizing systemic exposure and off-target toxicity.[5][6]
The following diagram illustrates the signaling pathway of PAB self-immolation following enzymatic cleavage.
Caption: Mechanism of PAB self-immolation in an ADC. (Max-Width: 760px)
Quantitative Data Presentation
The stability and cleavage kinetics of the PAB linker are critical for the therapeutic window of a drug conjugate. The following tables summarize key quantitative data for the widely studied Val-Cit-PAB-MMAE conjugate.
Table 1: Comparative Plasma Stability of Val-Cit-PAB-MMAE
| Species | Matrix | Parameter | Value | Reference(s) |
| Human | Plasma | Half-life (t½) | >100 hours | [7] |
| Human | Plasma | % Released Payload (6 days) | <1% | [8] |
| Cynomolgus Monkey | Plasma | Apparent linker half-life | ~230 hours (9.6 days) | [9] |
| Monkey | Plasma | % Released Payload (6 days) | <1% | [8] |
| Rat | Plasma | % Released Payload (6 days) | >4% | [8] |
| Mouse | Plasma | Linker half-life | ~144 hours (6.0 days) | [9] |
| Mouse | Plasma | % Released Payload (6 days) | >20% | [8] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of Trastuzumab-Val-Cit-PAB-MMAE
| Cell Line | HER2 Expression Level | IC₅₀ Value | Reference(s) |
| JIMT-1 | Moderate | 0.15 nM | [10] |
| N87 | High | Not specified | [11] |
| SK-BR-3 | High | Not specified | [11] |
| BT-474 | High | Not specified | [11] |
| Various HER2+ | High | 0.5 - 3.8 µg/mL | [12] |
| SKBR3 | High | 410.54 ± 4.9 nM (for vc-MMAE) | [13] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PAB-based ADCs.
The following protocol outlines the multi-step synthesis of the maleimido-caproyl-Val-Cit-PAB-MMAE linker-payload, a common precursor for ADCs conjugated via cysteine residues.[5][14]
Workflow for the Synthesis of MC-Val-Cit-PAB-MMAE
Caption: Workflow for the synthesis of MC-Val-Cit-PAB-MMAE. (Max-Width: 760px)
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
HATU, DIPEA, Anhydrous DMF
-
Maleimidocaproic acid (MC-OH), N-Hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC), Anhydrous DCM
-
Preparative and analytical HPLC systems
Procedure:
-
Peptide Coupling: Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) and MMAE (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and HATU (1.0 eq). Stir at room temperature and monitor by analytical HPLC. Purify the resulting Fmoc-Val-Cit-PAB-MMAE by preparative HPLC.
-
Fmoc Deprotection: Dissolve the purified product in DMF and treat with piperidine (20 eq) for 20-30 minutes. Monitor deprotection by HPLC. Purify H₂N-Val-Cit-PAB-MMAE via preparative HPLC and lyophilize. Reported yields are typically in the range of 70-80%.[14]
-
Final Coupling: Activate Maleimidocaproic acid with NHS and DCC in anhydrous DCM to form the MC-NHS ester. Dissolve the H₂N-Val-Cit-PAB-MMAE in anhydrous DMF and add the MC-NHS ester. Stir at room temperature, monitoring by HPLC. Purify the final product, MC-Val-Cit-PAB-MMAE, by preparative HPLC.
This assay is crucial for determining the stability of the ADC linker in a physiological environment.
Workflow for In Vitro Plasma Stability Assay of an ADC
Caption: Workflow for in vitro plasma stability assay of an ADC. (Max-Width: 760px)
Procedure:
-
Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from the desired species at 37°C.
-
Collect aliquots at predefined time points.
-
Quench the reaction by adding cold acetonitrile (B52724) to precipitate proteins.
-
Centrifuge the samples and collect the supernatant.
-
Analyze the supernatant for released payload using a validated LC-MS/MS method.
-
Alternatively, analyze the intact ADC to monitor the drug-to-antibody ratio (DAR) over time using techniques like Hydrophobic Interaction Chromatography (HIC) or native LC-MS.
-
Determine the linker's half-life or the percentage of drug released over time.
This assay confirms the linker's susceptibility to cleavage by target enzymes.
Procedure:
-
Activate purified cathepsin B by pre-incubation in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.5) with DTT.
-
Incubate the ADC with activated cathepsin B at 37°C.
-
At various time points, quench the reaction with a suitable quenching solution (e.g., cold acetonitrile with an internal standard).
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the released payload.
-
Determine the cleavage rate by plotting the concentration of the released payload against time.
This assay measures the biological potency of the ADC.
Procedure:
-
Seed a target cancer cell line in 96-well plates.
-
Treat the cells with serial dilutions of the ADC and a control antibody.
-
Incubate for a period of 72-120 hours.
-
Assess cell viability using a suitable reagent (e.g., MTT, XTT).
-
Measure the signal using a plate reader.
-
Calculate the IC₅₀ value, which is the ADC concentration that causes 50% inhibition of cell growth.
Conclusion
The self-immolative p-aminobenzyloxycarbonyl (PAB) linker is a pivotal tool in the development of targeted drug delivery systems. Its robust and predictable mechanism of action, particularly when coupled with enzyme-cleavable triggers, has been fundamental to the clinical success of several antibody-drug conjugates. A deep understanding of its chemical principles, combined with rigorous quantitative and experimental evaluation as detailed in this guide, is essential for the continued innovation of safer and more effective targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
- 14. rsc.org [rsc.org]
The Hydrophilic Advantage: A Technical Guide to PEGylated Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, to biotherapeutics is a cornerstone of modern drug development. The hydrophilic properties of PEGylated linkers are central to the profound improvements observed in the pharmacokinetic and pharmacodynamic profiles of conjugated molecules. This in-depth technical guide explores the core principles of PEGylation, focusing on how the hydrophilicity of PEG linkers enhances solubility, stability, and circulation half-life while reducing immunogenicity. We will delve into the underlying mechanisms, present key quantitative data, provide detailed experimental protocols for characterization, and visualize critical workflows and concepts to provide a comprehensive resource for researchers in the field of bioconjugation.
Introduction: The Role of Hydrophilicity in Bioconjugation
The therapeutic potential of many biomolecules, such as proteins, peptides, and oligonucleotides, is often hindered by inherent limitations including poor solubility, rapid renal clearance, and immunogenicity.[][2] Bioconjugation with hydrophilic polymers, most notably polyethylene glycol (PEG), has emerged as a transformative strategy to overcome these challenges.[3][4] The fundamental principle behind the success of PEGylation lies in the unique physicochemical properties of the PEG polymer chain.
PEG is a flexible, hydrophilic polymer composed of repeating ethylene (B1197577) glycol units.[5] Its high affinity for water molecules leads to the formation of a hydration shell around the conjugated biomolecule.[6][7] This "stealth" shield sterically hinders interactions with proteolytic enzymes and components of the immune system, thereby enhancing stability and reducing immunogenicity.[4][5] Furthermore, the increased hydrodynamic radius of the PEGylated conjugate significantly reduces renal clearance, prolonging its circulation time in the bloodstream.[][2]
Core Principles of PEGylated Linkers
The effectiveness of a PEGylated linker is determined by several factors, including its molecular weight, structure (linear or branched), and the chemistry used for conjugation.[2] The hydrophilic nature of the PEG backbone is the primary driver of its beneficial effects.
Enhanced Solubility and Stability
A key advantage of PEGylation is the significant improvement in the solubility of hydrophobic drugs and proteins.[3][6] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, rendering the conjugate more soluble in aqueous environments.[6] This property is particularly crucial for the formulation of intravenous drugs.[6] The protective hydration layer also shields the biomolecule from enzymatic degradation, leading to enhanced stability.[][8]
Reduced Immunogenicity and Antigenicity
By creating a physical barrier, the PEG linker can mask immunogenic epitopes on the surface of a protein therapeutic.[4] This steric hindrance prevents or reduces the recognition by antibodies and antigen-presenting cells, thereby lowering the risk of an immune response.[][3]
Improved Pharmacokinetics
PEGylation dramatically alters the pharmacokinetic profile of a biotherapeutic. The increased size of the conjugate slows its clearance from the body by reducing renal filtration.[] This leads to a prolonged circulation half-life, which in turn allows for less frequent dosing and improved patient compliance.[2][9]
Quantitative Impact of PEGylation
The effects of PEGylation can be quantified through various analytical techniques. The following tables summarize key data on the impact of PEGylation on the physicochemical and pharmacokinetic properties of bioconjugates.
| Parameter | Unmodified Molecule | PEGylated Molecule | Fold Change/Improvement | Reference |
| Solubility | Low (e.g., aggregation-prone) | High | Varies (often significant) | [][6] |
| In Vivo Half-life | Minutes to Hours | Hours to Days | 10 to 100-fold | [10] |
| Renal Clearance | High | Low | Significantly Reduced | [][2] |
| Immunogenicity | High | Low to Undetectable | Varies | [][4] |
| Hydrodynamic Radius | Small | Large | Varies with PEG size | [11] |
Table 1: General Impact of PEGylation on Biotherapeutic Properties
| PEGylated Drug | Unmodified Drug | Indication | Improvement in Half-Life | Reference |
| Pegfilgrastim (Neulasta®) | Filgrastim (G-CSF) | Neutropenia | ~15-fold | [2] |
| Peginterferon alfa-2a (Pegasys®) | Interferon alfa-2a | Hepatitis C | ~10-fold | [2][8] |
| Adagen® (Pegademase) | Adenosine Deaminase | SCID | ~20-fold | [2] |
Table 2: Examples of Clinically Approved PEGylated Drugs and their Pharmacokinetic Improvements
Experimental Protocols
Accurate characterization of PEGylated bioconjugates is critical for ensuring product quality, efficacy, and safety.[12] This section provides detailed methodologies for key experiments.
Synthesis of a PEGylated Protein (Amine-Reactive PEGylation)
This protocol describes a general method for conjugating an amine-reactive PEG derivative to a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Amine-reactive PEG reagent (e.g., NHS-ester PEG)
-
Reaction buffer (e.g., Sodium Bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the amine-reactive PEG reagent in the reaction buffer at a concentration that will achieve the desired molar excess (e.g., 5 to 20-fold molar excess over the protein).
-
Add the PEG solution to the protein solution and gently mix.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purify the PEGylated protein from unreacted PEG and protein using Size-Exclusion Chromatography (SEC).
-
Analyze the fractions by SDS-PAGE to confirm the presence of higher molecular weight PEGylated species.[13]
Characterization of PEGylated Conjugates
Principle: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. PEGylation increases the apparent molecular weight of a protein, resulting in a shift in its migration on the gel.[13]
Procedure:
-
Prepare SDS-PAGE gels with an appropriate acrylamide (B121943) concentration.
-
Load samples of the un-PEGylated protein, the PEGylation reaction mixture, and the purified PEGylated protein.
-
Run the gel under standard electrophoresis conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Visualize the bands. The PEGylated protein will appear as a smear or distinct bands at a higher molecular weight compared to the unmodified protein.[14]
Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing it to elute earlier from the SEC column than the unmodified protein.[11]
Procedure:
-
Equilibrate an SEC column with a suitable mobile phase.
-
Inject the purified PEGylated protein sample.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The peak corresponding to the PEGylated conjugate will have a shorter retention time than the unmodified protein.
-
The degree of PEGylation can be estimated by comparing the peak areas of the different species.
Principle: Mass spectrometry techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the PEGylated conjugate.[15] The mass difference between the modified and unmodified protein corresponds to the mass of the attached PEG chains.[11]
Procedure:
-
Prepare the sample according to the specific requirements of the mass spectrometer.
-
Acquire the mass spectrum of the unmodified and PEGylated protein.
-
The number of attached PEG molecules can be calculated by dividing the mass increase by the molecular weight of a single PEG chain.[11]
Visualizing Key Concepts in PEGylation
Diagrams created using Graphviz (DOT language) to illustrate important workflows and relationships in PEGylation.
Caption: General workflow for the synthesis and characterization of PEGylated bioconjugates.
Caption: The hydrophilic PEG layer sterically hinders interactions with enzymes and antibodies.
Conclusion
The hydrophilic properties of PEGylated linkers are fundamental to their success in enhancing the therapeutic potential of bioconjugates. By improving solubility, stability, and pharmacokinetic profiles while reducing immunogenicity, PEGylation has enabled the development of numerous life-saving drugs. A thorough understanding of the principles of PEGylation, coupled with robust analytical characterization, is essential for the continued advancement of bioconjugate therapeutics. This guide provides a foundational resource for researchers and professionals dedicated to harnessing the power of PEGylation in drug development.
References
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. creativepegworks.com [creativepegworks.com]
- 6. purepeg.com [purepeg.com]
- 7. nhsjs.com [nhsjs.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
An In-Depth Technical Guide to the Synthesis and Purification of the Val-Cit Linker Core
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, allows for the specific release of cytotoxic payloads within target cancer cells. This targeted drug delivery mechanism enhances therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the synthesis and purification of a key building block for many Val-Cit-containing linkers: Fmoc-Val-Cit-PAB-OH.
Synthesis of Fmoc-Val-Cit-PAB-OH: A Tale of Two Methodologies
The synthesis of the Fmoc-protected Val-Cit dipeptide linked to a p-aminobenzyl alcohol (PAB) self-immolative spacer can be approached through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Each approach offers distinct advantages and is suited to different production scales and research needs.
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a streamlined and easily automated approach for the synthesis of the Val-Cit linker. The growing peptide chain is anchored to an insoluble resin support, which facilitates the removal of excess reagents and byproducts through simple filtration and washing steps.
-
Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for one hour to ensure optimal reaction kinetics.
-
Fmoc Deprotection (First Amino Acid): Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove residual piperidine and byproducts.
-
Citrulline Coupling: Dissolve Fmoc-Cit-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and immediately add it to the deprotected resin. Agitate the reaction mixture for 2 hours at room temperature. Wash the resin extensively with DMF and DCM.
-
Fmoc Deprotection (Dipeptide): Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the newly coupled citrulline.
-
Valine Coupling: Dissolve Fmoc-Val-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and couple to the citrulline-bound resin for 2 hours at room temperature. Wash the resin thoroughly with DMF and DCM.
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide using a suitable coupling agent like HATU.
-
Cleavage from Resin: Cleave the fully assembled linker from the resin using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2-3 hours.
-
Precipitation and Initial Purification: Precipitate the cleaved product in cold diethyl ether and collect the solid by centrifugation. The crude product is then ready for purification.
Solution-Phase Synthesis
Solution-phase synthesis is a classical approach that is often favored for larger-scale production. While it requires more complex purification steps, such as extraction and chromatography, it can be more cost-effective for manufacturing.
-
Fmoc Deprotection of Fmoc-Cit-PAB-OH: Dissolve Fmoc-Cit-PAB-OH in DMF (0.2 M) and treat with piperidine (5.0 equivalents). Stir the reaction at room temperature for 4-5 hours. Remove the DMF and excess piperidine under reduced pressure. The resulting residue can be further purified by co-evaporation with DMF.
-
Dipeptide Coupling: Dissolve the deprotected H-Cit-PAB-OH in DMF (0.1 M). Add Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-Valine) to the solution and stir at room temperature for up to 20 hours.
-
Work-up and Purification: After the reaction is complete, remove the DMF under reduced pressure. The crude product can then be purified by flash column chromatography.
Purification of Fmoc-Val-Cit-PAB-OH
Regardless of the synthetic route, rigorous purification is essential to obtain a high-purity Val-Cit linker suitable for downstream applications in ADC development. A combination of chromatographic techniques is typically employed.
Flash Column Chromatography
Flash chromatography is an effective method for the initial purification of the crude product, particularly after solution-phase synthesis.
-
Stationary Phase: Silica (B1680970) gel
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 3-12% MeOH in CH₂Cl₂) is commonly used.[1]
-
Procedure: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the silica gel column. Elute the product using the specified gradient, collecting fractions and monitoring by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for the final purification of the Val-Cit linker, capable of achieving very high purity levels.
-
Column: A preparative C18 column is typically used.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the product. A typical gradient might be 10-90% B over 30 minutes.
-
Detection: UV detection at 220 nm and 254 nm.
-
Post-Purification: Fractions containing the pure product are pooled and lyophilized to yield the final Fmoc-Val-Cit-PAB-OH as a white solid.
Quantitative Data Summary
The following tables summarize typical yields and purity data for the synthesis and purification of the Val-Cit linker. It is important to note that these values can vary depending on the specific reaction conditions, scale, and analytical methods used.
| Step | Synthesis Method | Typical Yield (%) | Typical Purity (%) |
| Overall Synthesis of Fmoc-Val-Cit-PABOH | Solution-Phase | ~85% | >95% (after |
| chromatography) | |||
| Individual Coupling Step (e.g., | Solution-Phase | ~98% | - |
| Fmoc-Val-Cit-OH + PABOH) | |||
| Fmoc Deprotection | Solid-Phase/Solution-Phase | >99% | - |
| Purification Step | Starting Purity (%) | Final Purity (%) | Typical Recovery (%) |
| Flash Chromatography | Crude | >90% | 70-85% |
| Preparative RP-HPLC | >90% | >98% | >90% |
Characterization
Confirmation of the structure and purity of the synthesized Fmoc-Val-Cit-PAB-OH is crucial. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the Fmoc and PAB groups, as well as the aliphatic protons of the valine and citrulline residues.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The expected mass for Fmoc-Val-Cit-PAB-OH (C₃₃H₃₉N₅O₆) is approximately 601.7 g/mol . The observed mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at approximately 602.3 m/z.[2]
Visualizing the Workflow
The following diagrams illustrate the key workflows for the synthesis of the Val-Cit linker.
Caption: Workflow for Val-Cit Linker Synthesis.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of a Cleavable Linker to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, leveraging the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells. The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides a detailed protocol for the conjugation of an amine-terminated, polyethylene (B3416737) glycol (PEG)-containing, enzyme-cleavable linker, specifically NH2-PEG6-Val-Cit-PAB-OH, to a monoclonal antibody.
The valine-citrulline (Val-Cit) dipeptide within the linker is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][2][3] This enzymatic cleavage ensures the controlled intracellular release of the cytotoxic payload. The p-aminobenzyl carbamate (B1207046) (PAB) acts as a self-immolative spacer, ensuring the release of the drug in its fully active form.[] The PEG6 moiety enhances the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the resulting ADC.
This protocol will focus on the common and well-established method of conjugating the linker to the ε-amino groups of lysine (B10760008) residues on the monoclonal antibody via the formation of a stable amide bond. This is typically achieved by activating the amine group of the linker with a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.
Principle of the Method
The conjugation strategy involves a two-step process. First, the primary amine of the this compound linker is reacted with a bifunctional crosslinker containing two NHS esters, such as Disuccinimidyl suberate (B1241622) (DSS), to form an amine-reactive linker. This activated linker is then incubated with the monoclonal antibody under optimized conditions. The NHS ester group of the activated linker reacts with the primary amines of lysine residues on the antibody, forming stable amide bonds. The resulting ADC is then purified to remove unconjugated linker and other reactants. The final product is characterized to determine the drug-to-antibody ratio (DAR) and other quality attributes.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Targeting antibody |
| This compound | Commercially available | Cleavable linker |
| Disuccinimidyl suberate (DSS) | Commercially available | Homobifunctional crosslinker |
| Anhydrous Dimethylformamide (DMF) | Commercially available | Organic solvent |
| Phosphate Buffered Saline (PBS), pH 7.4 | Commercially available | Reaction and storage buffer |
| Borate (B1201080) Buffer, pH 8.5 | Commercially available | Conjugation reaction buffer |
| Hydroxylamine (B1172632) or Tris Buffer | Commercially available | Quenching reagent |
| Amicon® Ultra Centrifugal Filter Units | Commercially available | Buffer exchange and purification |
| Size-Exclusion Chromatography (SEC) Column | Commercially available | Purification |
| Hydrophobic Interaction Chromatography (HIC) Column | Commercially available | DAR determination |
| UV-Vis Spectrophotometer | N/A | Concentration and DAR determination |
| HPLC System | N/A | Purification and characterization |
Experimental Protocols
Protocol 1: Preparation of the Monoclonal Antibody
-
Buffer Exchange: The monoclonal antibody solution is buffer-exchanged into a conjugation-compatible buffer, such as PBS (pH 7.4), to remove any interfering substances like Tris or glycine. This can be achieved using centrifugal filter units or dialysis.
-
Concentration Adjustment: The concentration of the mAb is adjusted to a working concentration, typically between 2-10 mg/mL. The concentration can be determined by measuring the absorbance at 280 nm using a UV-Vis spectrophotometer.
Protocol 2: Activation of the this compound Linker
-
Dissolution of Reagents:
-
Dissolve the this compound linker in anhydrous DMF to a final concentration of 10 mM.
-
Dissolve the DSS crosslinker in anhydrous DMF to a final concentration of 100 mM.
-
-
Activation Reaction:
-
In a microcentrifuge tube, combine the this compound solution with a 10-fold molar excess of the DSS solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing. This reaction will result in the formation of an NHS-activated linker.
-
Protocol 3: Conjugation of the Activated Linker to the Monoclonal Antibody
-
pH Adjustment: Adjust the pH of the prepared monoclonal antibody solution to 8.5 using a borate buffer. This slightly alkaline pH facilitates the reaction between the NHS ester and the lysine residues.[4]
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the freshly prepared NHS-activated linker solution to the pH-adjusted monoclonal antibody solution. The optimal molar ratio should be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as hydroxylamine or Tris buffer, to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 4: Purification of the Antibody-Drug Conjugate (ADC)
-
Removal of Unconjugated Linker: The crude ADC mixture is purified to remove unconjugated linker and other small molecule reactants. This is typically achieved using:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size, effectively separating the larger ADC from the smaller unconjugated linker.[][5]
-
Centrifugal Filter Units: Repeated buffer exchange with PBS can also be used to remove smaller molecules.[]
-
-
Fraction Collection and Pooling: Fractions containing the purified ADC are collected and pooled.
Protocol 5: Characterization of the Antibody-Drug Conjugate
-
Protein Concentration: The concentration of the purified ADC is determined by measuring its absorbance at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of linker molecules conjugated to each antibody is a critical quality attribute.[6] It can be determined by several methods:
-
UV-Vis Spectroscopy: If the linker-payload has a distinct absorbance maximum separate from the antibody's absorbance at 280 nm, the DAR can be calculated from the absorbance ratio.[7][8]
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC separates ADC species based on their hydrophobicity.[][10][11] Since each conjugated linker increases the hydrophobicity of the antibody, species with different numbers of conjugated linkers (DAR 0, 1, 2, etc.) can be resolved. The average DAR is calculated from the weighted average of the peak areas.[]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes. These values should be optimized for each specific antibody and linker combination.
| Parameter | Recommended Range | Purpose |
| Antibody Concentration | 2 - 10 mg/mL | Optimal for conjugation efficiency |
| Linker:Antibody Molar Ratio | 5:1 to 20:1 | To control the final DAR |
| Conjugation pH | 8.0 - 9.0 | Facilitates reaction with lysine residues |
| Reaction Time | 1 - 4 hours at RT or overnight at 4°C | To ensure complete conjugation |
| Quenching Agent Concentration | 50 - 100 mM | To stop the reaction |
| Expected Average DAR | 2 - 4 | A common therapeutic window for many ADCs |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DAR | - Inefficient linker activation- Low molar ratio of linker to antibody- Presence of primary amines in the antibody buffer (e.g., Tris) | - Ensure fresh activation of the linker- Increase the molar excess of the activated linker- Perform thorough buffer exchange of the antibody into an amine-free buffer[3] |
| High DAR and Aggregation | - High molar ratio of linker to antibody- High antibody concentration | - Decrease the molar excess of the activated linker- Reduce the antibody concentration during conjugation- Optimize reaction time and temperature |
| Poor ADC Yield | - Loss during purification steps | - Optimize purification protocol (e.g., choice of SEC column, buffer conditions)- Ensure complete recovery from centrifugal devices |
| Inconsistent DAR between batches | - Variability in reagent quality or reaction conditions | - Use high-quality, fresh reagents- Precisely control reaction parameters (pH, temperature, time) |
Visualizations
References
- 2. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 3. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 8. adcreview.com [adcreview.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Payload Attachment to Val-Cit-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the covalent attachment of a cytotoxic payload to the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker, a critical step in the synthesis of antibody-drug conjugates (ADCs). The Val-Cit-PAB linker is a cathepsin B-cleavable linker widely used in ADC development, designed for high stability in systemic circulation and controlled release of the payload within target tumor cells.[1][]
The Val-Cit dipeptide sequence serves as a recognition site for lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1][] The PAB group acts as a self-immolative spacer, ensuring the release of the payload in its active form following enzymatic cleavage of the dipeptide.[1] This targeted release mechanism enhances the therapeutic window of the cytotoxic agent by minimizing systemic toxicity.[4]
This guide will cover the chemical synthesis of the drug-linker construct, focusing on the conjugation of a payload to a precursor of the Val-Cit-PAB linker. The protocols provided are based on established methodologies in the field of ADC development.
Experimental Protocols
The following protocols outline the key steps for attaching a payload, using Monomethyl Auristatin E (MMAE) as an example, to a Val-Cit-PAB linker precursor. MMAE is a potent anti-tubulin agent that inhibits mitosis, leading to cell cycle arrest and apoptosis.[5]
1. Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes the initial synthesis of the protected linker-spacer component.
-
Materials:
-
Fmoc-Val-Cit-OH
-
4-aminobenzyl alcohol
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropyl ether
-
-
Procedure:
-
Dissolve Fmoc-Val-Cit-OH (1 equivalent) in a mixture of DCM and methanol.[6]
-
Add 4-aminobenzyl alcohol (1.2 equivalents).[6]
-
Add HBTU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents) to the reaction mixture.
-
Stir the solution at room temperature overnight.
-
Concentrate the solvent under reduced pressure.
-
Wash the resulting residue with diisopropyl ether, filter the solid, and dry to obtain Fmoc-Val-Cit-PAB-OH. A typical yield is around 82%.[6]
-
2. Payload Conjugation to Fmoc-Val-Cit-PAB-OH
This protocol details the attachment of the MMAE payload to the synthesized linker-spacer.
-
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl Auristatin E (MMAE)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Semi-preparative HPLC system
-
-
Procedure:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.[5]
-
Add HOBt (1.0 equivalent) and pyridine to the solution.[5]
-
Stir the reaction at room temperature and monitor its progress by HPLC.[5]
-
Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.[5]
-
3. Deprotection and Further Modification (Example with Glutamic Acid)
This section describes the removal of the Fmoc protecting group to allow for further modification, such as the addition of another spacer like glutamic acid, which can then be activated for antibody conjugation.
-
Materials:
-
Fmoc-Val-Cit-PAB-MMAE
-
N,N-Dimethylformamide (DMF)
-
Fmoc-Glu(OtBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PAB-MMAE in DMF and add piperidine (20 equivalents). Stir at room temperature for 20-30 minutes. Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.[5]
-
Glutamic Acid Coupling: Couple Fmoc-Glu(OtBu)-OH to the deprotected amine using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF). Purify the product by HPLC.[5]
-
Side-Chain Deprotection: Remove the t-butyl protecting group from the glutamic acid residue using TFA.[5]
-
Data Presentation
The following table summarizes typical reaction parameters for the payload attachment process. Optimal conditions may vary depending on the specific payload and linker derivatives used.
| Parameter | Value | Reference |
| Fmoc-Val-Cit-PAB-OH Synthesis | ||
| Reactant Ratio (Fmoc-Val-Cit-OH : 4-aminobenzyl alcohol) | 1 : 1.2 | [6] |
| Coupling Reagents | HBTU, HOBt, DIPEA | [5] |
| Solvent | Dichloromethane/Methanol | [6] |
| Reaction Time | Overnight | [6] |
| Yield | ~82% | [6] |
| Payload (MMAE) Conjugation | ||
| Reactant Ratio (Fmoc-Val-Cit-PAB-OH : MMAE) | 1.1 : 1.0 | [5] |
| Coupling Reagents | HOBt, Pyridine | [5] |
| Solvent | Anhydrous DMF | [5] |
| Purification Method | Semi-preparative HPLC | [5] |
| Fmoc Deprotection | ||
| Reagent | Piperidine (20 eq.) | [5] |
| Solvent | DMF | [5] |
| Reaction Time | 20-30 minutes | [5] |
Visualizations
Caption: Workflow for the synthesis of a payload-Val-Cit-PAB drug-linker construct.
Caption: Mechanism of payload release from a Val-Cit-PAB linker via enzymatic cleavage.
References
Application Notes and Protocols for In Vitro Cleavage Assays of Val-Cit Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The valine-citrulline (Val-Cit) dipeptide linker is a cornerstone in the design of antibody-drug conjugates (ADCs). Its strategic advantage lies in its stability in systemic circulation and its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment. This targeted release of the cytotoxic payload within cancer cells enhances the therapeutic window by maximizing efficacy while minimizing off-target toxicity.[1][2]
These application notes provide detailed protocols for conducting in vitro cleavage assays to evaluate the stability and enzymatic lability of Val-Cit linkers, a critical step in the preclinical development of ADCs.
Mechanism of Action
The cleavage of the Val-Cit linker is a multi-step process that typically occurs after the ADC has been internalized by a target cell.[1]
-
Receptor-Mediated Endocytosis: The ADC binds to its specific antigen on the cancer cell surface and is internalized into an endosome.[1]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, an acidic organelle rich in hydrolytic enzymes.[2]
-
Enzymatic Cleavage: Within the acidic environment of the lysosome (pH 4.5-5.5), Cathepsin B and other lysosomal cysteine proteases like Cathepsin L, S, and F recognize and cleave the amide bond between the citrulline residue and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[1][3][4]
-
Payload Release: The cleavage initiates a cascade reaction, leading to the release of the active cytotoxic drug into the cytoplasm, where it can then exert its therapeutic effect.[1]
Data Presentation
Quantitative analysis of linker cleavage is crucial for comparing the efficacy and stability of different ADC constructs. The following tables summarize key data points from in vitro cleavage assays.
Table 1: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Key Notes |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | The benchmark for efficient and stable cleavage.[1] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Also effectively cleaved; lower hydrophobicity can prevent ADC aggregation.[1][5] |
| Phe-Lys | ~30-fold faster than Val-Cit (isolated enzyme) | Cathepsin B | Rapidly cleaved by isolated Cathepsin B, but rates are similar to Val-Cit in lysosomal extracts, indicating the involvement of other enzymes.[1] |
| GPLG | Faster initial cleavage than Val-Cit | Cathepsin B | A promising alternative with high stability in human and rat plasma.[6] |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Peptide Linkers
| Peptide Linker | Relative Fluorescence Units (RFU) | Relative Activity (%) |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
Data is illustrative and based on typical results from fluorometric assays. Actual values will vary depending on experimental conditions.[7]
Experimental Protocols
Two primary methods for in vitro cleavage assays are presented: an HPLC-based method for direct quantification of payload release and a fluorescence-based method for higher-throughput screening.
Protocol 1: HPLC-Based In Vitro Cathepsin B Cleavage Assay
This protocol allows for the direct measurement and quantification of the released payload from an ADC.
Objective: To quantify the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.[1]
Materials:
-
ADC with Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Quenching Solution (e.g., 2% formic acid or acetonitrile (B52724) with 0.1% TFA)[8]
-
Incubator at 37°C
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Enzyme Activation: If required, pre-activate the Cathepsin B according to the manufacturer's instructions. This often involves incubation in a buffer containing a reducing agent like DTT.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration typically 1-10 µM) with the pre-warmed assay buffer.[1]
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20-100 nM).[1]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved linker-payload, and free payload.
-
Data Analysis: Determine the percentage of released payload at each time point by integrating the peak areas. Calculate the cleavage rate and the half-life of the linker.
Protocol 2: Fluorogenic Substrate Cleavage Assay
This high-throughput method is ideal for screening linker sequences for their susceptibility to cleavage.
Objective: To determine the kinetics of Val-Cit linker cleavage using a fluorogenic substrate.
Principle: A synthetic peptide substrate (e.g., Val-Cit-PABC-AMC) is used, where AMC (7-amino-4-methylcoumarin) is a fluorophore quenched in the intact molecule. Upon cleavage by Cathepsin B, the free AMC fluoresces, and the increase in fluorescence is proportional to the enzymatic activity.[7]
Materials:
-
Fluorogenic peptide substrate (e.g., Val-Cit-PABC-AMC)
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the desired concentration in the assay buffer. Prepare a working solution of activated Cathepsin B.
-
Assay Setup: To the wells of a 96-well plate, add 50 µL of the substrate solution.
-
Initiate Reaction: Add 50 µL of the activated Cathepsin B solution to each well to start the reaction. Include appropriate controls (substrate only, enzyme only, and an inhibited enzyme control).[7]
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 60 minutes).
-
Data Analysis: The rate of cleavage is determined from the slope of the linear phase of the fluorescence versus time plot. For determining kinetic parameters like Km and Vmax, the assay should be performed with varying substrate concentrations.
Mandatory Visualizations
Signaling Pathway of ADC Internalization and Cleavage
Caption: ADC Internalization and Payload Release Pathway.
Experimental Workflow for HPLC-Based Cleavage Assay
Caption: Workflow for HPLC-Based Cleavage Assay.
References
Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of ADCs with PEGylated Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic profile.[1][2][3][4][5] For ADCs incorporating polyethylene (B3416737) glycol (PEG) linkers to modulate solubility and stability, accurate and robust DAR determination methods are paramount.[6] This document provides detailed application notes and protocols for the most common analytical techniques used to determine the DAR of ADCs with PEGylated linkers: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RP-LC), and Mass Spectrometry (MS).
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC.[7][8][9][] The principle relies on the Beer-Lambert law, where the absorbance of the ADC solution is measured at two different wavelengths, typically corresponding to the maximum absorbance of the antibody and the drug.[] This method is applicable when the drug has a distinct chromophore with an absorption maximum different from that of the antibody.[4][8][]
Logical Workflow for UV/Vis Spectroscopy DAR Determination
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. enovatia.com [enovatia.com]
- 7. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for NH2-PEG6-Val-Cit-PAB-OH Conjugation with MMAE Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, thereby minimizing systemic toxicity and improving the overall safety and efficacy of the treatment.
This document provides detailed application notes and protocols for the conjugation of the potent anti-mitotic agent, monomethyl auristatin E (MMAE), to a monoclonal antibody using the hydrophilic, enzyme-cleavable linker, NH2-PEG6-Val-Cit-PAB-OH. The linker consists of several key components:
-
NH2-PEG6: A primary amine attached to a hexaethylene glycol (PEG6) spacer. The amine serves as a reactive handle for further modification, while the PEG spacer enhances the hydrophilicity of the linker, which can improve the pharmacokinetic properties of the resulting ADC.
-
Val-Cit: A dipeptide sequence of Valine and Citrulline that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2][3] This ensures the targeted release of the cytotoxic payload within the cancer cell.
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit dipeptide, spontaneously releases the unmodified, fully active MMAE payload.[1][2]
MMAE is a synthetic analog of the natural product dolastatin 10 and is a highly potent inhibitor of tubulin polymerization, a critical process for cell division.[4][5] Its high cytotoxicity makes it an effective payload for ADCs. Due to its potency, MMAE cannot be used as a standalone drug; however, when conjugated to a tumor-targeting antibody, it can be delivered specifically to cancer cells.[4][6]
These application notes will guide researchers through the process of activating the this compound linker, conjugating it to the MMAE payload, and subsequently coupling the linker-payload construct to a monoclonal antibody. Detailed protocols for characterization and in vitro evaluation of the resulting ADC are also provided.
Data Presentation
Table 1: Key Parameters for a Typical Antibody-MMAE Conjugation
| Parameter | Typical Value | Reference |
| Linker-Payload | MC-Val-Cit-PAB-MMAE | [7] |
| Expected Drug-to-Antibody Ratio (DAR) | ~4 | [7][8] |
| Conjugation Efficiency | >95% | [7][8] |
| Total Preparation Time | ~4 hours | [7][8] |
| Purity of Linker-Payload Conjugate | >95% | [9] |
Table 2: Representative In Vitro Cytotoxicity of MMAE-based ADCs
| Cell Line | Target Antigen | ADC | IC50 (ng/mL) | Reference |
| N87 | Her2 | Trastuzumab-vc-MMAE | 13 - 50 | [6] |
| BT474 | Her2 | Trastuzumab-vc-MMAE | 13 - 50 | [6] |
| HCC1954 | Her2 | Trastuzumab-vc-MMAE | 13 - 50 | [6] |
| MDA-MB-361-DYT2 | Her2 | Trastuzumab-vc-MMAE (High DAR) | 25 - 80 | [6] |
| SKBR3 | Her2 | Trastuzumab-vc-MMAE | 410.54 ± 4.9 nM | [10] |
| L-540 | CD30 | Brentuximab-vc-MMAE | Varies | [11] |
Signaling Pathways and Mechanisms
The mechanism of action of an ADC constructed with a Val-Cit-PAB-MMAE linker is a multi-step process that relies on the specific targeting of cancer cells and the intracellular release of the cytotoxic payload.
Experimental Protocols
Part 1: Synthesis of the Activated Linker-Payload Construct
This part describes the activation of the this compound linker and its conjugation to the MMAE payload. The primary amine of the PEG spacer will be modified to introduce a maleimide (B117702) group, which is reactive towards thiol groups on a reduced antibody.
Step 1.1: Activation of this compound with a Maleimide Moiety
This protocol outlines the introduction of a maleimide group to the primary amine of the linker.
-
Materials:
-
This compound
-
Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add TEA or DIPEA (2.0 eq.) to the solution.
-
In a separate vial, dissolve MC-NHS (1.1 eq.) in anhydrous DMF.
-
Add the MC-NHS solution dropwise to the linker solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress by HPLC.
-
Upon completion, purify the crude product (MC-PEG6-Val-Cit-PAB-OH) by preparative RP-HPLC.
-
Lyophilize the purified product to obtain a solid.
-
Step 1.2: Conjugation of Activated Linker to MMAE
This protocol details the coupling of the maleimide-activated linker to the MMAE payload.
-
Materials:
-
MC-PEG6-Val-Cit-PAB-OH from the previous step
-
MMAE
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous DMF
-
RP-HPLC system
-
Lyophilizer
-
-
Procedure:
-
Dissolve MC-PEG6-Val-Cit-PAB-OH (1.1 eq.), MMAE (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.
-
Add a small amount of pyridine to the solution.
-
Add DCC or HATU (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude product (MC-PEG6-Val-Cit-PAB-MMAE) by semi-preparative RP-HPLC.
-
Lyophilize the purified product to obtain a solid.
-
Part 2: Antibody-Drug Conjugation
This part describes the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the maleimide-activated linker-payload construct.
Step 2.1: Antibody Reduction
This protocol details the partial reduction of the antibody to generate free thiol groups for conjugation.
-
Materials:
-
Purified monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.4)
-
Desalting columns (e.g., Sephadex G-25)
-
-
Procedure:
-
If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
Add a calculated amount of TCEP or DTT solution to the antibody solution to achieve a final molar excess (e.g., 2-5 fold molar excess over antibody). The optimal ratio should be determined empirically for each antibody to achieve the desired DAR.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Immediately remove the excess reducing agent by buffer exchange using a desalting column pre-equilibrated with Reaction Buffer. This step is critical to prevent quenching of the maleimide-activated linker-payload.
-
Step 2.2: Conjugation of Linker-Payload to Reduced Antibody
This protocol details the conjugation of the maleimide-activated linker-payload to the reduced antibody.
-
Materials:
-
Reduced antibody from the previous step
-
MC-PEG6-Val-Cit-PAB-MMAE (dissolved in a compatible solvent like DMSO)
-
Reaction Buffer
-
-
Procedure:
-
Reconstitute the lyophilized MC-PEG6-Val-Cit-PAB-MMAE in DMSO to a stock concentration of 10-20 mM.
-
Add the appropriate volume of the linker-payload solution to the reduced antibody. A molar excess of 5-10 fold of the linker-payload over the antibody is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light.
-
(Optional) Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any remaining maleimide groups.
-
Step 2.3: Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC to remove unconjugated linker-payload and other reaction components.
-
Materials:
-
Crude ADC solution
-
Size-Exclusion Chromatography (SEC) system or Tangential Flow Filtration (TFF) system
-
Storage Buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Purify the ADC using SEC or TFF to separate the larger ADC from the smaller, unreacted linker-payload molecules.
-
During purification, exchange the buffer to a suitable storage buffer.
-
Concentrate the purified ADC to the desired concentration.
-
Sterile filter the final ADC solution and store at 2-8°C.
-
Part 3: Characterization of the Antibody-Drug Conjugate
Step 3.1: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.
-
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95
-
Mobile Phase B: 25 mM Sodium Phosphate, 20% Isopropanol, pH 6.95
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the different DAR species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species), where 'n' is the number of conjugated drugs.
-
Step 3.2: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells.
-
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cancer cell line (antigen-negative)
-
Complete cell culture medium
-
Purified ADC
-
Control antibody (unconjugated)
-
Free MMAE
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, control antibody, and free MMAE in complete cell culture medium.
-
Remove the medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Plot the cell viability against the concentration of the test article and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the development of antibody-drug conjugates using the this compound linker and the MMAE payload. By following these detailed procedures, researchers can synthesize, purify, and characterize ADCs with a desirable drug-to-antibody ratio and potent in vitro cytotoxicity. The successful implementation of these methods will enable the generation of novel, targeted cancer therapeutics with enhanced efficacy and safety profiles. It is important to note that optimization of reaction conditions, particularly the molar ratios of reactants and incubation times, may be necessary for different antibodies to achieve the desired ADC characteristics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Developing ADCs with Val-Cit Linkers for Lymphoma Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of Antibody-Drug Conjugates (ADCs) utilizing the cleavable valine-citrulline (Val-Cit) linker for the targeted treatment of lymphoma. This document outlines the mechanism of action, key experimental protocols, and relevant data to facilitate the design and evaluation of novel ADC candidates.
Introduction to Val-Cit Linkers in Lymphoma-Targeted ADCs
The Val-Cit dipeptide linker is a cornerstone of modern ADC technology, particularly for hematological malignancies like lymphoma.[1][2] Its design leverages the overexpression of lysosomal proteases, such as cathepsin B, within cancer cells.[1][3] This enzymatic targeting allows for the selective release of potent cytotoxic payloads directly at the tumor site, thereby minimizing systemic toxicity and enhancing the therapeutic window.[2]
Several FDA-approved ADCs for lymphoma, including brentuximab vedotin (Adcetris®) and polatuzumab vedotin (Polivy®), utilize the Val-Cit linker in conjunction with the microtubule-disrupting agent monomethyl auristatin E (MMAE).[2][4] These therapies have demonstrated significant clinical success in treating various lymphoma subtypes, including Hodgkin lymphoma and diffuse large B-cell lymphoma (DLBCL).[4][5]
Key Advantages of Val-Cit Linkers:
-
High Serum Stability: The linker remains stable in the systemic circulation, preventing premature drug release.[2][6]
-
Efficient Cleavage in Target Cells: Cathepsin B, often upregulated in the tumor microenvironment, efficiently cleaves the linker, ensuring payload release within the cancer cell.[1][3]
-
Versatility: The Val-Cit linker can be conjugated to various antibodies and cytotoxic payloads.[2]
Mechanism of Action
The therapeutic efficacy of an ADC with a Val-Cit linker is a multi-step process that begins with the specific binding of the monoclonal antibody component to a tumor-associated antigen on the surface of a lymphoma cell.
This targeted delivery system ensures that the highly potent cytotoxic payload is released preferentially within the lymphoma cells, leading to their destruction while sparing healthy tissues.
Quantitative Data on ADC Efficacy in Lymphoma
The following tables summarize the in vitro cytotoxicity of brentuximab vedotin and polatuzumab vedotin in various lymphoma cell lines.
Table 1: In Vitro Cytotoxicity of Brentuximab Vedotin (Anti-CD30-vc-MMAE) in Hodgkin Lymphoma (HL) Cell Lines
| Cell Line | Histology | IC50 (ng/mL) |
| L428 | HL | 10.5 |
| L540 | HL | 15.2 |
| HDLM-2 | HL | 8.7 |
| KM-H2 | HL | 12.1 |
Table 2: In Vitro Cytotoxicity of Polatuzumab Vedotin (Anti-CD79b-vc-MMAE) in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line | Subtype | IC50 (pM) |
| SU-DHL-4 | GCB | 3.5 |
| OCI-Ly1 | GCB | 4.1 |
| TMD8 | ABC | 2.8 |
| U2932 | ABC | 5.2 |
GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like
Experimental Protocols
Detailed methodologies for key experiments in the development and characterization of ADCs with Val-Cit linkers are provided below.
Synthesis of Val-Cit Linker-Payload Conjugate (mc-Val-Cit-PABC-MMAE)
This protocol describes a general method for synthesizing a maleimidocaproyl-Val-Cit-PABC-MMAE linker-payload.
Materials:
-
Fmoc-Val-Cit-PABA
-
Bis(4-nitrophenyl) carbonate
-
N,N-Diisopropylethylamine (DIPEA)
-
Monomethyl auristatin E (MMAE)
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of PABC: Dissolve Fmoc-Val-Cit-PABA, bis(4-nitrophenyl) carbonate, and DIPEA in anhydrous DMF. Stir at room temperature to activate the p-aminobenzyl alcohol (PABA) hydroxyl group.
-
Conjugation to MMAE: In a separate flask, dissolve MMAE in anhydrous DMF. Add the activated Fmoc-Val-Cit-PABC-PNP solution to the MMAE solution and stir.
-
Fmoc Deprotection: Once the conjugation is complete (monitored by HPLC), deprotect the Fmoc group using a solution of piperidine (B6355638) in DMF.
-
Introduction of Maleimide Group: To the deprotected product, add MC-NHS to introduce the maleimide functional group for antibody conjugation.
-
Purification: Purify the final product, mc-Val-Cit-PABC-MMAE, by semi-preparative HPLC.
Antibody-Drug Conjugation
This protocol outlines the conjugation of the mc-Val-Cit-PABC-MMAE to a monoclonal antibody via reduced interchain disulfides.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
mc-Val-Cit-PABC-MMAE in an organic solvent (e.g., DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS with EDTA)
Procedure:
-
Antibody Reduction: Add a calculated amount of TCEP to the antibody solution to partially reduce the interchain disulfide bonds. The molar ratio of TCEP to antibody will determine the number of available thiol groups for conjugation. Incubate at 37°C for 1-2 hours.
-
Conjugation: Add the mc-Val-Cit-PABC-MMAE solution to the reduced antibody. The molar excess of the linker-payload will influence the final drug-to-antibody ratio (DAR). Incubate at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification: Purify the ADC from unconjugated linker-payload and other reaction components using a desalting column or size-exclusion chromatography (SEC).
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC.[2][7] Hydrophobic Interaction Chromatography (HIC) is a common method for determining the average DAR and the distribution of drug-loaded species.[7]
Materials:
-
Purified ADC sample
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer)
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration in Mobile Phase A.
-
Chromatography: Inject the sample onto the HIC column. Elute the different ADC species using a gradient of decreasing salt concentration (from Mobile Phase A to Mobile Phase B).
-
Data Analysis: The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, 6, 8), which are more hydrophobic. Calculate the average DAR by integrating the peak areas of each species and applying the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all species) where 'n' is the number of drugs conjugated to the antibody for a given peak.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing lymphoma cells.
Materials:
-
Lymphoma cell lines (e.g., L428 for Hodgkin lymphoma, SU-DHL-4 for DLBCL)
-
Complete cell culture medium
-
ADC and control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the lymphoma cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete culture medium. Add the dilutions to the cells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence using a plate reader. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software.
ADC Internalization Assay
This assay confirms that the ADC is internalized by the target cells upon binding to the surface antigen.
Materials:
-
Lymphoma cell lines
-
Fluorescently labeled secondary antibody that binds to the ADC's primary antibody
-
Flow cytometer
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Treatment: Incubate the lymphoma cells with the ADC at 4°C for 1 hour to allow binding to the cell surface without internalization.
-
Internalization: Shift the temperature to 37°C to allow for internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours). A control group should remain at 4°C.
-
Staining: Wash the cells with cold FACS buffer. For the internalized signal, permeabilize the cells before adding the fluorescently labeled secondary antibody. For the surface-bound signal, add the secondary antibody directly to non-permeabilized cells.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).
-
Data Analysis: The increase in MFI in the permeabilized cells over time at 37°C compared to the 4°C control indicates ADC internalization.
In Vivo Efficacy Study in a Lymphoma Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.[8]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Lymphoma cell line for implantation (e.g., Karpas 299 for anaplastic large cell lymphoma)
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject the lymphoma cells into the flank of the immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, control antibody, ADC).
-
Treatment: Administer the ADC and controls intravenously at the predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistically analyze the differences in tumor growth between the treatment groups.
Signaling Pathways Affected by MMAE
The cytotoxic payload MMAE, released from Val-Cit linkers, primarily acts by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[9]
The disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[10] This ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[11]
Conclusion
The development of ADCs with Val-Cit linkers represents a significant advancement in the targeted therapy of lymphoma. The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of novel ADC candidates. Careful consideration of the antibody target, linker stability, payload potency, and DAR is crucial for optimizing the therapeutic index and achieving clinical success.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. hpst.cz [hpst.cz]
- 3. What is the mechanism of Brentuximab Vedotin? [synapse.patsnap.com]
- 4. What is the mechanism of Polatuzumab Vedotin-Piiq? [synapse.patsnap.com]
- 5. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. benchchem.com [benchchem.com]
- 8. Polatuzumab Vedotin: Anti-CD79b ADC for DLBCL Treatment | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
- 9. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Immunohistochemical profiling of caspase signaling pathways predicts clinical response to chemotherapy in primary nodal diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioconjugation Techniques for Amine-Reactive PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and small molecules, is a cornerstone of modern drug development and bioconjugation.[1][2] This modification can significantly enhance the therapeutic properties of biomolecules by increasing their serum half-life, improving stability, and reducing immunogenicity.[1][2] Among the various chemical strategies for PEGylation, targeting primary amines (–NH2), found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues, is one of the most common and well-established methods due to the abundance and accessibility of these groups on the surface of most proteins.[3][4]
This document provides a detailed overview of bioconjugation techniques utilizing amine-reactive PEG linkers, including comprehensive application notes and experimental protocols.
Principles of Amine-Reactive PEGylation
The fundamental principle of amine-reactive PEGylation involves the reaction between an electrophilic functional group on the PEG linker and the nucleophilic primary amine on the target molecule. This reaction results in the formation of a stable covalent bond. The most widely used amine-reactive moieties are N-hydroxysuccinimide (NHS) esters.[3][5][]
N-Hydroxysuccinimide (NHS) Ester Chemistry:
PEG-NHS esters react with primary amines under mild conditions (typically pH 7-9) to form a stable amide bond.[][7][8][9][10][11] The reaction is efficient and specific for primary amines, making it a robust method for protein and peptide modification.[][7][12][13]
Types of Amine-Reactive PEG Linkers
A variety of amine-reactive PEG linkers are commercially available, differing in their reactive group, PEG chain length, and architecture (linear vs. branched).
| Reactive Group | Linkage Formed | Key Characteristics |
| N-Hydroxysuccinimide (NHS) Ester | Amide | Most common, reacts efficiently with primary amines at pH 7-9.[][7][8][9][10][11] Susceptible to hydrolysis at high pH.[5][14] |
| Succinimidyl Carbonate (SC) | Carbamate (B1207046) | A type of NHS ester that is highly reactive and forms a stable carbamate bond.[15] |
| Isothiocyanate (ITC) | Thiourea (B124793) | Reacts with amines to form a stable thiourea linkage.[8] |
Quantitative Data Summary
The efficiency and outcome of a PEGylation reaction are influenced by several factors. The following table summarizes key quantitative parameters for NHS-ester-based PEGylation.
| Parameter | Optimal Range/Value | Notes |
| Reaction pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester hydrolysis.[5][14][16][17] Below pH 7.0, the reaction rate is significantly reduced. Above pH 9.0, hydrolysis of the NHS ester becomes a major competing reaction.[5][14] |
| Molar Excess of PEG-NHS | 5- to 20-fold over protein | The optimal ratio depends on the protein concentration and the desired degree of PEGylation.[12][14] Dilute protein solutions may require a higher molar excess.[12] |
| Reaction Time | 30 - 60 minutes at room temperature or 2 hours on ice | Longer incubation times may be necessary for less reactive proteins.[3][7][12][18] |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help to minimize hydrolysis of the NHS ester and preserve protein stability.[9] |
| Hydrolysis Half-life of NHS Esters | Varies (e.g., Succinimidyl Carbonate < 5 min, Succinimidyl Glutarate ~20 min) | The stability of the NHS ester in aqueous solution is a critical factor.[15] Stock solutions should be prepared fresh in anhydrous DMSO or DMF.[12][13] |
Experimental Protocols
Protocol 1: General Protein PEGylation with an NHS-Ester PEG Linker
This protocol describes a general procedure for the covalent attachment of a PEG-NHS ester to a protein.
Materials:
-
Protein of interest
-
Amine-reactive PEG-NHS ester
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[5][16] Crucially, avoid buffers containing primary amines such as Tris or glycine. [12][13]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5][16]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[14]
-
Purification equipment (e.g., size-exclusion chromatography column, dialysis cassettes)[12][]
Procedure:
-
Protein Preparation:
-
PEG-NHS Ester Solution Preparation:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7][12][13]
-
Immediately before use, dissolve the required amount of PEG-NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).[7][12][13] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[7][12][13]
-
-
PEGylation Reaction:
-
Add the calculated volume of the PEG-NHS ester stock solution to the protein solution while gently vortexing. A typical starting point is a 20-fold molar excess of the PEG reagent over the protein.[12]
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is less than 10%.[7][12]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3][7][12][18]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent, hydrolyzed NHS, and other byproducts from the PEGylated protein conjugate.
-
Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated protein from smaller, unreacted components.[][20]
-
Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins based on changes in their surface charge.[] It can also be effective in separating positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary purification step.[][21]
-
Dialysis or Tangential Flow Filtration (TFF): These methods are suitable for removing small molecule impurities.[12][20]
-
-
Characterization of the PEGylated Conjugate:
Visualizations
Caption: Reaction mechanism of NHS-ester PEGylation with a primary amine.
Caption: Experimental workflow for protein PEGylation.
Caption: Decision tree for selecting an amine-reactive PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. idosi.org [idosi.org]
- 3. benchchem.com [benchchem.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. creativepegworks.com [creativepegworks.com]
- 9. neb.com [neb.com]
- 10. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 11. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. creativepegworks.com [creativepegworks.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. interchim.fr [interchim.fr]
- 18. confluore.com [confluore.com]
- 20. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. enovatia.com [enovatia.com]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for the Preclinical Use of NH2-PEG6-Val-Cit-PAB-OH in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the properties of its three components: the monoclonal antibody (mAb), the cytotoxic payload, and the linker that connects them. This document provides detailed application notes and protocols for the preclinical use of NH2-PEG6-Val-Cit-PAB-OH, a cleavable linker system widely employed in ADC development.
The this compound linker is a sophisticated molecule engineered for optimal performance. It features a valine-citrulline (Val-Cit) dipeptide that is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell, thereby maximizing its therapeutic effect while minimizing systemic toxicity.[1][2] The linker also incorporates a p-aminobenzyl (PAB) self-immolative spacer to facilitate the efficient release of the unmodified payload.[3][4] The polyethylene (B3416737) glycol (PEG6) spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[5] The terminal primary amine (NH2) group allows for versatile conjugation chemistry with a variety of payloads.[3]
These application notes offer a comprehensive guide to the preclinical evaluation of ADCs constructed with the this compound linker, including detailed protocols for conjugation, characterization, and in vitro and in vivo assessment.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of ADCs utilizing Val-Cit-PAB linkers. This data is provided to offer a comparative baseline for researchers developing new ADCs.
Table 1: In Vitro Cytotoxicity of a Trastuzumab-vc-MMAE ADC [1]
| Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| SK-BR-3 | HER2-positive | 10-50 |
| BT-474 | HER2-positive | 50-100 |
| MDA-MB-468 | HER2-negative | >1000 |
Table 2: Bystander Effect of a Trastuzumab-vc-MMAE ADC in a Co-culture Model [6]
| Ratio of HER2-positive to HER2-negative cells | Total Cell Viability (%) | Antigen-positive Cell Viability (%) | Antigen-negative (Bystander) Cell Viability (%) |
| 1:9 | ~80 | ~20 | ~80 |
| 1:3 | ~60 | ~40 | ~60 |
| 1:1 | ~40 | ~60 | ~40 |
| 3:1 | ~20 | ~80 | ~20 |
| 9:1 | <10 | >90 | <10 |
Table 3: In Vivo Efficacy of ADCs with Different Linkers in a Xenograft Mouse Model [6]
| ADC Construct | Tumor Growth Inhibition | Comments |
| ADC with Glu-Val-Cit linker | Superior | Exhibited greater treatment efficacy compared to the Val-Cit based variant. |
| ADC with Val-Cit linker | Effective | Showed anti-tumor activity but was less effective than the Glu-Val-Cit variant. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific antibody, payload, and cell lines used.
Protocol 1: ADC Conjugation via Cysteine Alkylation
This protocol describes the conjugation of a maleimide-activated drug-linker to a monoclonal antibody through partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated drug-linker complex
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification columns (e.g., size-exclusion chromatography)
-
Reaction buffers and quenching reagents
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in a reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5).[7]
-
Partial Reduction: Add a controlled molar excess of TCEP to the antibody solution.[8] The amount of TCEP will determine the number of disulfide bonds reduced and, consequently, the drug-to-antibody ratio (DAR). Incubate the reaction mixture at 37°C for 1-2 hours.[7]
-
Drug-Linker Preparation: Dissolve the maleimide-activated drug-linker in DMSO to a final concentration of 10-20 mM.
-
Conjugation: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired DAR. Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light.[7]
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the ADC from unconjugated drug-linker and other reaction components using size-exclusion chromatography or other suitable purification methods.
-
Characterization: Characterize the purified ADC for protein concentration, drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or reverse-phase HPLC, and aggregation by size-exclusion chromatography (SEC).[4][9]
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target antigen-positive cancer cells compared to antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibodies
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the treatments to the cells and incubate for 72-96 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Protocol 3: In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[6]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines (one labeled with a fluorescent marker, e.g., GFP)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibodies
-
High-content imaging system or flow cytometer
Procedure:
-
Cell Seeding: Seed a co-culture of fluorescently labeled antigen-negative cells and unlabeled antigen-positive cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Allow the cells to adhere overnight.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC for 72-96 hours.
-
Imaging and Analysis: Image the plates using a high-content imaging system to quantify the number of viable fluorescent (antigen-negative) and non-fluorescent (antigen-positive) cells. Alternatively, harvest the cells and analyze by flow cytometry.
-
Data Analysis: Determine the IC50 values for both the antigen-positive and antigen-negative cell populations to quantify the bystander effect.
Protocol 4: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC linker in plasma and the rate of premature payload release.[10]
Materials:
-
ADC
-
Human and mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.[10]
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10]
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
LC-MS/MS Analysis: Analyze the samples using LC-MS/MS to quantify the amount of intact ADC and free payload over time.[3][10]
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.
Protocol 5: In Vivo Efficacy Study in a Xenograft Mouse Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Tumor cells for implantation
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, ADC at various doses). Administer the ADC intravenously.
-
Tumor Measurement: Measure the tumor volume with calipers two to three times per week.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC dose.
Signaling Pathways
The cytotoxic payloads commonly used with Val-Cit-PAB linkers, such as auristatins (e.g., MMAE), primarily induce apoptosis by disrupting microtubule dynamics.
Conclusion
The this compound linker offers a robust and versatile platform for the development of highly effective and targeted ADCs. Its cathepsin B-cleavable dipeptide ensures specific payload release within tumor cells, while the PEG spacer can enhance the overall developability of the ADC. The protocols and data presented in these application notes provide a solid foundation for researchers to conduct comprehensive preclinical evaluations of ADCs utilizing this advanced linker technology, ultimately paving the way for the development of next-generation cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antibody-Drug Conjugates with NH2-PEG6-Val-Cit-PAB-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NH2-PEG6-Val-Cit-PAB-OH linker to improve drug-to-antibody ratios (DAR) and overall antibody-drug conjugate (ADC) performance.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation process, which can directly impact the resulting DAR and the quality of your ADC.
Issue 1: Low Average DAR Despite Correct Molar Ratio of Drug-Linker
If you are observing a lower than expected drug-to-antibody ratio (DAR) even when using the appropriate molar excess of the this compound linker, consider the following potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| 1. Suboptimal Reaction Conditions | Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency[1]. Systematically vary these parameters to find the optimal conditions for your specific antibody and drug-linker combination[1]. |
| 2. Antibody Purity and Concentration Issues | The presence of protein impurities or an inaccurate antibody concentration can lead to inconsistent and suboptimal conjugation[1]. Ensure your antibody is highly pure (>95%) and accurately quantified. If necessary, consider an additional antibody purification step[1]. |
| 3. Interfering Buffer Components | Certain buffer components, such as primary amines (e.g., Tris) or nucleophiles, can compete with the desired conjugation reaction. Perform a buffer exchange into a suitable conjugation buffer (e.g., phosphate (B84403) buffer with EDTA) prior to conjugation[1][2]. |
| 4. Inactive Drug-Linker | The this compound linker may degrade if not stored or handled correctly. Use a fresh batch of the linker or verify the activity of your current stock to rule out degradation issues[1]. |
| 5. Steric Hindrance | The PEG6 spacer is designed to reduce steric hindrance, but for particularly bulky payloads or conjugation sites in hindered regions of the antibody, it may not be sufficient[]. Consider linkers with longer PEG chains if steric hindrance is suspected[4][5][6]. |
Issue 2: High Levels of Aggregation in the Final ADC Product
Aggregation is a common challenge in ADC development, particularly when dealing with hydrophobic payloads. The PEGylated nature of the this compound linker is intended to mitigate this, but issues can still arise.
| Possible Cause | Troubleshooting Steps |
| 1. Hydrophobicity of the Payload | Many potent cytotoxic drugs are hydrophobic. A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation[4][7][8]. The PEG6 spacer helps to counteract this, but for extremely hydrophobic payloads, a longer PEG chain may be necessary[9][10]. |
| 2. Inappropriate Buffer Conditions | The pH or ionic strength of the formulation buffer can promote aggregation[1]. Screen different buffer conditions, including varying pH and the addition of excipients, to find a formulation that minimizes aggregation[1]. |
| 3. Harsh Conjugation Conditions | High temperatures or extreme pH during the conjugation reaction can lead to antibody denaturation and subsequent aggregation[1]. Ensure your reaction conditions are optimized for antibody stability. |
| 4. High DAR | While a higher DAR is often desired for efficacy, it can also lead to increased aggregation[11]. If aggregation is a persistent issue, consider targeting a lower average DAR (e.g., 2 or 4) which can improve pharmacokinetics and reduce clearance[11][12]. |
Issue 3: Inconsistent DAR Values Between Batches
Reproducibility is crucial in drug development. If you are observing significant variations in DAR between different batches of your ADC, consider the following.
| Possible Cause | Troubleshooting Steps |
| 1. Variability in Starting Materials | Batch-to-batch differences in the antibody or the this compound linker can lead to inconsistent results[1]. It is critical to thoroughly characterize all starting materials to ensure consistent quality for each batch[1]. |
| 2. Lack of Precise Control Over Reaction Parameters | Minor variations in pH, temperature, or reaction time can have a significant impact on the final DAR[1]. Implement strict process controls to ensure these parameters are consistent for every conjugation reaction. |
| 3. Inconsistent Purification Process | Differences in the purification method or execution can result in the enrichment of different DAR species, leading to batch-to-batch variability[1]. Standardize your purification protocol and ensure consistent execution. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A: Each component of this linker has a specific function:
-
NH2 (Primary Amine): This is the reactive group used for conjugation, typically to a carboxyl group on the payload or a payload-activating group[13].
-
PEG6 (Polyethylene Glycol, 6 units): This hydrophilic spacer increases the water solubility of the ADC, which can help to reduce aggregation, especially with hydrophobic payloads[4][10][]. It also provides distance between the antibody and the drug, which can reduce steric hindrance and improve payload accessibility[].
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is designed to be cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of tumor cells[][16][17]. This ensures that the drug is released specifically within the target cells, minimizing off-target toxicity[].
-
PAB (p-aminobenzylcarbamate): This acts as a "self-immolative" spacer. Once the Val-Cit sequence is cleaved by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, which releases the unmodified, fully active drug[18].
Q2: How does the PEG6 spacer in the this compound linker help improve a low DAR?
A: While the PEG6 spacer does not directly increase the reactivity of the conjugation sites, it indirectly helps in achieving a more homogeneous and potentially higher DAR by:
-
Improving Solubility: The hydrophilic PEG chain enhances the solubility of the drug-linker complex, preventing aggregation that could otherwise hinder the conjugation reaction[9][].
-
Reducing Steric Hindrance: The spacer provides distance between the antibody and the often-bulky drug payload. This can improve the accessibility of the conjugation sites on the antibody, allowing for a more efficient reaction and potentially a higher DAR[].
-
Enabling Higher Drug Loading: By counteracting the hydrophobicity of the payload, PEGylation allows for the successful conjugation of a higher number of drug molecules per antibody without causing significant aggregation and rapid clearance in vivo[4][5][7].
Q3: What are the recommended analytical methods for determining the DAR of an ADC synthesized with this linker?
A: Several methods can be used to determine the DAR, each with its own advantages:
-
Ultraviolet-Visible (UV/Vis) Spectroscopy: This is a simple and rapid method that provides an average DAR value. It relies on the distinct absorbance spectra of the antibody and the drug[][20][21][22].
-
Hydrophobic Interaction Chromatography (HIC): HIC is a standard technique for analyzing the distribution of different DAR species in a sample. It separates molecules based on their hydrophobicity, allowing for the quantification of naked antibody, and antibodies with varying numbers of conjugated drugs[][20][21].
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the average DAR, often after reducing the ADC to separate the light and heavy chains[][20][22].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information, allowing for the direct measurement of the molecular weights of the different ADC species and thus a precise determination of the DAR distribution[][22].
Experimental Protocols
Protocol 1: General Antibody-Drug Conjugation with this compound
This protocol outlines a general procedure for conjugating a drug to an antibody using the this compound linker. Note that the specific steps for activating the payload will depend on the functional groups present on the drug molecule. Here, we assume the payload has a carboxylic acid group that will be activated to an NHS ester before reaction with the amine on the linker.
-
Payload-Linker Synthesis:
-
Activation of Payload: Activate the carboxylic acid group of the cytotoxic payload using a carbodiimide (B86325) activator (e.g., EDC) and an activating agent (e.g., NHS or Sulfo-NHS) in an anhydrous organic solvent (e.g., DMF or DMSO)[23].
-
Conjugation to Linker: Add the this compound linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight[23].
-
Purification: Purify the resulting payload-linker conjugate using reverse-phase HPLC to remove unreacted starting materials[23].
-
Characterization: Confirm the structure and purity of the product by LC-MS and NMR[23].
-
-
Antibody Preparation:
-
Buffer Exchange: Exchange the antibody into a suitable reaction buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5)[2]. This step is crucial to remove any interfering substances from the antibody storage buffer.
-
Antibody Reduction (for cysteine conjugation): If conjugating to native or engineered cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The concentration of the reducing agent and the reaction conditions (temperature, time) should be optimized to achieve the desired number of free thiols[12].
-
-
Conjugation Reaction:
-
Drug-Linker Preparation: Dissolve the purified payload-linker in an organic co-solvent such as DMSO[2].
-
Conjugation: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR[2].
-
Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours)[2].
-
-
Purification and Characterization of the ADC:
-
Purification: Remove unreacted drug-linker and other impurities using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF)[24].
-
DAR Analysis: Determine the average DAR and drug distribution using one or more of the analytical methods described in the FAQs (UV/Vis, HIC, RP-HPLC, LC-MS)[][20][21][22].
-
Further Characterization: Perform additional analyses to assess aggregation (e.g., by SEC), purity (e.g., by SDS-PAGE), and in vitro potency.
-
Visualizations
Logical Workflow for Troubleshooting Low DAR
Caption: Troubleshooting workflow for low drug-to-antibody ratio.
Mechanism of Action for Val-Cit-PAB Linker
Caption: Intracellular release mechanism of the Val-Cit-PAB linker.
Experimental Workflow for ADC Synthesis and Analysis
Caption: General workflow for ADC synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, ADC linker, 2055024-60-5 | BroadPharm [broadpharm.com]
- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. benchchem.com [benchchem.com]
- 20. pharmiweb.com [pharmiweb.com]
- 21. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Payloads
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting aggregation issues encountered with Antibody-Drug Conjugates (ADCs), particularly those with hydrophobic payloads.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation, especially when dealing with hydrophobic payloads?
A1: ADC aggregation is a multifaceted issue that can compromise the stability, safety, and efficacy of a therapeutic.[1][] The primary drivers, particularly with hydrophobic payloads, include:
-
Increased Surface Hydrophobicity: The conjugation of hydrophobic payloads and linkers to the antibody surface introduces hydrophobic patches. These patches can lead to intermolecular interactions and self-association, which are major contributors to aggregation.[1][3]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity, which can lead to a greater tendency for aggregation.[1][][4][5] While a high DAR may be desirable for cytotoxicity, it can negatively impact the ADC's stability and pharmacokinetic profile.[1][]
-
Unfavorable Formulation Conditions: Several formulation factors can destabilize the antibody and promote aggregation. These include suboptimal pH (especially near the isoelectric point), inappropriate salt concentrations, and the presence of organic co-solvents used to dissolve the hydrophobic payload-linker.[1][3]
-
Conformational Changes in the Antibody: The process of attaching payloads can induce conformational changes in the antibody, potentially exposing previously buried hydrophobic regions and thereby promoting protein-protein interactions.[1][6]
-
Manufacturing and Storage Stress: Conditions during manufacturing and storage, such as elevated temperatures, agitation, and exposure to light, can accelerate product degradation and increase the propensity for aggregation.[6]
Q2: What are the potential consequences of ADC aggregation in our experiments?
A2: ADC aggregation can have several detrimental effects on research and development:
-
Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity for the target antigen and are often cleared more rapidly from circulation, which diminishes their therapeutic efficacy.[1]
-
Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can trigger an immune response in vivo, potentially leading to adverse effects.[1][3]
-
Physical Instability: Aggregation can result in the formation of visible particles and precipitation, which compromises the product's stability, manufacturability, and shelf-life.[1]
-
Off-Target Toxicity: Aggregates can be taken up by immune cells through Fcγ receptor (FcγR) activation, leading to off-target toxicity and undesirable side effects.[1][6]
Q3: How can we proactively prevent or minimize ADC aggregation during development?
A3: A multi-pronged approach is recommended to mitigate aggregation:
-
Antibody and Payload Engineering:
-
Hydrophilic Linkers and Payloads: Incorporating hydrophilic linkers (e.g., containing polyethylene (B3416737) glycol (PEG), pyrophosphate diester, or sulfonate groups) or developing more hydrophilic payloads can counteract the hydrophobicity of the drug.[1][][6]
-
Site-Specific Conjugation: This technique allows for the attachment of the cytotoxic payload to defined amino acid residues, resulting in a more homogeneous ADC with a predictable DAR and potentially improved stability.[7]
-
-
Formulation Optimization:
-
pH and Buffer Selection: Maintaining the pH of the formulation away from the antibody's isoelectric point and using stabilizing buffers can enhance ADC solubility and stability.[3]
-
Use of Excipients: The addition of stabilizers, such as surfactants and certain amino acids (e.g., arginine), can help to prevent aggregation.[8]
-
-
Process Optimization:
-
Controlled Conjugation Conditions: Optimizing the conjugation chemistry and minimizing thermal and physical stress during the process can be highly effective.[6] Immobilizing antibodies on a solid-phase support during conjugation can also prevent aggregation by keeping the molecules physically separated.[3]
-
Purification: Employing purification methods like size exclusion chromatography (SEC) can effectively remove aggregates from the final product.[1][6]
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Visible precipitation or cloudiness in the ADC solution. | High levels of aggregation leading to insolubility. | - Centrifuge the sample to remove large aggregates. - Analyze the supernatant using SEC and DLS to determine the extent of soluble aggregates. - Re-evaluate the formulation conditions (pH, excipients). |
| Inconsistent results in cell-based assays. | Heterogeneity of the ADC preparation, potentially due to aggregation. | - Purify the ADC using size exclusion chromatography (SEC) to remove aggregates before in vitro studies.[1] - Characterize the purified fractions to ensure you are working with the monomeric species. |
| Poor in vivo efficacy and rapid clearance. | Aggregation-induced rapid clearance from circulation. | - Re-evaluate the overall hydrophobicity of the ADC.[4] - Explore site-specific conjugation to produce a more homogeneous and potentially more stable ADC. |
| High polydispersity index (PDI) in DLS measurements. | Presence of a wide range of particle sizes, indicating aggregation. | - Use SEC-MALS to obtain a more detailed size distribution and quantify different species. - Investigate the impact of storage conditions (temperature, time) on aggregation. |
Key Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments in an ADC sample.[9][10][11]
Materials:
-
Size Exclusion Chromatography system (e.g., HPLC or UHPLC)
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWXL)[9]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer. For hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) (10-15%) may be necessary to reduce secondary interactions with the column stationary phase.[9][12]
-
ADC sample
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[1]
-
Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL).[1] If necessary, filter the sample through a 0.22 µm low-protein-binding filter.[1]
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.[1]
-
Chromatographic Run: Run the chromatography at a constant flow rate.[1]
-
Detection: Monitor the eluent using a UV detector at 280 nm.[1]
-
Data Analysis: Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments. Calculate the percentage of aggregates relative to the total peak area.[1]
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius and polydispersity of ADC molecules in solution, providing an indication of aggregation.[13][14][15]
Materials:
-
Dynamic Light Scattering instrument
-
Suitable buffer (filtered)
-
ADC sample
-
Clean, dust-free cuvettes
Procedure:
-
Instrument Setup: Set the instrument parameters, including the desired temperature (e.g., 25°C) and scattering angle (e.g., 90°).[1]
-
Sample Preparation: Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 1 mg/mL.[1] Centrifuge the sample to remove any large, extraneous particles.[1]
-
Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the DLS instrument and allow the temperature to equilibrate. Perform multiple measurements to ensure reproducibility.[1]
-
Data Analysis: Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the polydispersity index (PDI). An increase in the average particle size or PDI can indicate aggregation.[1]
Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Objective: To assess the thermal stability of an ADC by measuring its melting temperature (Tm), which can be indicative of its propensity to aggregate under thermal stress.[16][17][18]
Materials:
-
Differential Scanning Calorimeter
-
ADC sample
-
Matching buffer for reference
Procedure:
-
Sample Preparation: Prepare the ADC sample and a matching buffer reference.
-
Instrument Setup: Load the sample and reference into the DSC cells.
-
Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 20°C to 100°C).
-
Data Analysis: Analyze the resulting thermogram to determine the onset of unfolding and the melting temperature (Tm) of the different domains of the antibody. A lower Tm compared to the unconjugated antibody can indicate reduced stability and a higher risk of aggregation.
Visualizations
Caption: Causes and consequences of ADC aggregation.
Caption: Troubleshooting workflow for ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. Mitigation Strategies against Antibody Aggregation Induced by Oleic Acid in Liquid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 12. phenomenex.blog [phenomenex.blog]
- 13. pharmtech.com [pharmtech.com]
- 14. DLS (Dynamic Light Scattering) Analysis of Antibody Drugs | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 16. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. Differential Scanning Calorimetry (DSC) - Creative Proteomics [creative-proteomics.com]
- 18. google.com [google.com]
Technical Support Center: Strategies to Prevent Premature Cleavage of Val-Cit Linkers in Plasma
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on a critical challenge in the development of Antibody-Drug Conjugates (ADCs): the premature cleavage of valine-citrulline (Val-Cit) linkers in plasma. Maintaining linker stability in circulation is paramount for the efficacy and safety of ADCs. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window.[1][2] This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker, and where should it occur?
A1: The Val-Cit dipeptide linker is engineered for selective cleavage by Cathepsin B, a lysosomal protease.[] This enzyme is highly active within the acidic environment of lysosomes and is often overexpressed in tumor cells.[] The intended mechanism involves the ADC binding to its target antigen on a cancer cell, followed by internalization. Once inside the lysosome, Cathepsin B cleaves the linker, releasing the cytotoxic payload directly within the target cell to induce cell death.[]
Q2: What causes the premature cleavage of Val-Cit linkers in plasma?
A2: While Val-Cit linkers are generally stable in human plasma, premature cleavage can be mediated by other proteases present in circulation.[5] Key enzymes responsible for this off-target cleavage include:
-
Neutrophil Elastase (NE): Secreted by neutrophils, this serine protease can recognize and cleave the Val-Cit motif, leading to premature drug release.[6][7] This has been associated with off-target toxicities like neutropenia.[6][7]
-
Carboxylesterase 1C (Ces1C): This enzyme is a primary cause of Val-Cit linker instability in mouse plasma.[8][9][10][11] This is a critical consideration for preclinical studies, as data from mouse models may not accurately predict stability in humans.[1][9]
Q3: My Val-Cit ADC is unstable in mouse plasma but appears stable in human plasma. Why is there a difference?
A3: This discrepancy is most commonly due to the activity of mouse carboxylesterase 1C (Ces1C), which efficiently hydrolyzes the Val-Cit linker.[8][10][12] Humans do not have a direct ortholog with the same substrate specificity, leading to the observed higher stability of Val-Cit linkers in human plasma.[5] This species-specific difference is a well-documented challenge in the preclinical evaluation of ADCs.[1]
Q4: How does the hydrophobicity of the Val-Cit linker and its payload affect my ADC?
A4: The Val-Cit p-aminobenzylcarbamate (PABC) linker system, particularly when paired with hydrophobic payloads like monomethyl auristatin E (MMAE), can increase the overall hydrophobicity of the ADC.[7][13] This can lead to several challenges:
-
Aggregation: Highly hydrophobic ADCs are more prone to aggregation, which can impact manufacturability, stability, and pharmacokinetic properties.[7][13]
-
Rapid Clearance: Aggregated or highly hydrophobic ADCs may be cleared more rapidly from circulation, reducing their exposure to the tumor.[14]
-
Limited DAR: The drug-to-antibody ratio (DAR) may be limited, as higher DARs often correlate with increased hydrophobicity and aggregation issues.[13][14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Premature drug release in preclinical mouse models. | Cleavage by mouse carboxylesterase 1C (Ces1C).[12][15] | 1. Confirm Ces1C Sensitivity: Perform an in vitro plasma stability assay using both mouse and human plasma to confirm the species difference.[15]2. Use Ces1C Knockout Mice: If available, conduct in vivo studies in Ces1C knockout mice to verify if this mitigates premature cleavage.[8][15]3. Modify the Linker: Introduce a hydrophilic amino acid, such as glutamic acid, to create a Glu-Val-Cit (EVCit) linker, which has been shown to resist Ces1C cleavage.[9][14][15] |
| Off-target toxicity, particularly neutropenia, observed in experiments. | Cleavage by human neutrophil elastase (NE).[7][15] | 1. Assess NE Sensitivity: Conduct an in vitro assay by incubating the ADC with purified human neutrophil elastase and monitor for payload release.[15]2. Linker Modification: Design linkers that are resistant to NE. For example, the Glu-Gly-Cit motif has shown resistance to both Ces1C and NE.[13][15] |
| ADC shows high levels of aggregation and rapid clearance in vivo. | High hydrophobicity of the linker-payload combination.[13][14] | 1. Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of the ADC.[14]2. Optimize DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4), which can improve pharmacokinetics.[14]3. Introduce Hydrophilic Moieties: Explore novel linker designs like "exolinkers" or incorporate hydrophilic spacers (e.g., PEG) to mask the hydrophobicity of the payload.[7][13] |
Strategies for Enhancing Val-Cit Linker Stability
Improving the stability of Val-Cit linkers often involves chemical modifications to shield the dipeptide from enzymatic cleavage in plasma while maintaining its susceptibility to lysosomal Cathepsin B.
Summary of Linker Modifications and Their Impact
| Linker Design | Modification | Key Advantage(s) | Reference(s) |
| Glu-Val-Cit (EVCit) | Addition of a glutamic acid residue at the P3 position. | Significantly improves stability in mouse plasma by resisting Ces1C cleavage.[9][15][16] | [9][15][17] |
| Glu-Gly-Cit | Substitution of Valine with Glycine and addition of Glutamic acid. | Confers resistance to both mouse Ces1C and human neutrophil elastase.[13][15] | [13][15] |
| Exolinkers | Repositions the cleavable peptide to the "exo" position of the PABC spacer. | Enhances stability, masks payload hydrophobicity, and resists both Ces1C and NE.[7][13] | [7][13] |
| Tandem Cleavage Linkers | Incorporates a second cleavage site (e.g., a β-glucuronide moiety). | Increases systemic stability by requiring two enzymatic steps for payload release.[11][14] | [11][14] |
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of an ADC in plasma from various species using Liquid Chromatography-Mass Spectrometry (LC-MS).[18][19]
Objective: To quantify the rate of premature payload release from an ADC in plasma over time.
Materials:
-
ADC construct
-
Human, mouse, and cynomolgus monkey plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator set to 37°C
-
Ice-cold acetonitrile (B52724)
-
LC-MS system
Methodology:
-
Preparation: Pre-warm plasma aliquots to 37°C.
-
Incubation: Add the ADC to the plasma to a final concentration of approximately 1 mg/mL.[18] Gently mix and place in a 37°C incubator.
-
Time Points: Collect aliquots at designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).[14][18]
-
Quenching: Immediately stop the reaction in each aliquot by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.[18]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the released payload.
-
Analysis: Analyze the supernatant by LC-MS to quantify the concentration of the released payload. Alternatively, immunoaffinity capture can be used to isolate the ADC from plasma, followed by analysis to determine the average DAR over time.[1][20]
-
Data Analysis: Plot the percentage of released payload or the change in average DAR against time. Calculate the half-life (t½) of the ADC in the plasma of each species.
Visualizations
Diagram 1: Val-Cit Linker Cleavage Pathways
This diagram illustrates the intended intracellular cleavage pathway versus the unintended premature cleavage pathways in plasma.
Caption: Intended vs. unintended cleavage of Val-Cit linkers.
Diagram 2: Experimental Workflow for Plasma Stability Assay
This diagram outlines the key steps in performing an in vitro plasma stability assay.
Caption: Workflow for an in vitro plasma stability assay.
Diagram 3: Troubleshooting Logic for Linker Instability
This diagram provides a logical flow for diagnosing the root cause of observed linker instability.
Caption: Logic diagram for troubleshooting Val-Cit linker instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Navigating Solubility Challenges of ADC Linker-Payload Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges associated with Antibody-Drug Conjugate (ADC) linker-payload complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in ADC linker-payload complexes?
A1: The solubility and stability of ADCs are critical quality attributes that can be compromised by several factors. The most significant contributor to poor solubility and aggregation is the hydrophobicity of the payload and, to a lesser extent, the linker.[][2][3][4][5] Many potent cytotoxic drugs used as payloads are highly hydrophobic, and their conjugation to the antibody surface can create hydrophobic patches that promote self-association and aggregation.[2][6]
Other contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[][3]
-
Suboptimal Formulation Conditions: Factors such as pH, ionic strength, and buffer composition can significantly impact ADC stability.[2][7] For instance, if the pH of the formulation is close to the isoelectric point (pI) of the ADC, its solubility will be at its minimum, increasing the risk of aggregation.[2]
-
Conjugation Chemistry: The method of conjugation can influence the homogeneity and stability of the ADC. Stochastic conjugation methods, which attach payloads to available lysine (B10760008) or cysteine residues, can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, some of which may be more prone to aggregation.[8][9][10][11]
-
Storage and Handling: Freeze-thaw cycles and exposure to high temperatures can induce stress on the ADC, leading to unfolding and aggregation.[12][13]
Q2: How does the choice of linker impact the solubility of an ADC?
A2: The linker plays a crucial role in modulating the overall physicochemical properties of an ADC, including its solubility.[][14] While the payload's hydrophobicity is a primary driver of aggregation, the linker's properties can either exacerbate or mitigate this issue.[]
-
Hydrophilic Linkers: Incorporating hydrophilic linkers is a key strategy to counteract the hydrophobicity of the payload.[][14][15] Polyethylene glycol (PEG) is a commonly used hydrophilic spacer within linkers.[][14][16][17] The PEG chains create a hydration shell around the ADC, which can mask the hydrophobic payload, improve solubility, and reduce aggregation.[14][17] Other hydrophilic moieties, such as sulfonates or phosphates, can also be incorporated into the linker to enhance solubility.[15]
-
Linker Length and Structure: The length and structure of the linker can also influence solubility and stability. While longer linkers may provide more flexibility, they might also expose the hydrophobic payload to the solvent. The optimal linker design often involves a balance between stability in circulation and efficient payload release at the target site.[]
Q3: What are some common analytical techniques to characterize the solubility and aggregation of ADCs?
A3: Several analytical techniques are routinely employed to assess the solubility and aggregation of ADCs:[7]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is the gold-standard method for quantifying high molecular weight species (aggregates) and fragments in an ADC preparation.[3][19][20][21]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is a powerful tool for determining the drug-to-antibody ratio (DAR) distribution in a heterogeneous ADC sample.[2][22][23][24] Species with higher DARs are more hydrophobic and will have longer retention times.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[25][26][27] It is a sensitive technique for detecting the presence of aggregates and determining the overall polydispersity of the sample.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another technique that separates molecules based on hydrophobicity and can be used as an orthogonal method to HIC for DAR determination.[22]
Troubleshooting Guides
Issue 1: ADC Precipitation or Visible Aggregates Observed During or After Conjugation.
| Possible Cause | Troubleshooting Step | Rationale |
| High Payload Hydrophobicity | - Consider using a more hydrophilic payload, if possible. - Incorporate a hydrophilic linker (e.g., PEGylated linker).[][14] - Reduce the drug-to-antibody ratio (DAR).[3] | These strategies aim to decrease the overall hydrophobicity of the ADC, thereby increasing its solubility in aqueous buffers. |
| Suboptimal Buffer Conditions | - Optimize the pH of the conjugation and formulation buffers, avoiding the isoelectric point of the ADC.[2][7] - Adjust the salt concentration; both too low and too high concentrations can promote aggregation.[2] - Screen different buffer systems (e.g., histidine, citrate) to find the most stabilizing formulation.[7][28] | The buffer environment significantly influences protein stability. Fine-tuning these parameters can prevent aggregation. |
| Presence of Organic Co-solvents | - Minimize the amount of organic co-solvent used to dissolve the linker-payload. - Perform a buffer exchange step immediately after conjugation to remove the co-solvent. | Organic solvents can denature the antibody and induce aggregation.[2] |
Issue 2: High Percentage of Aggregates Detected by SEC Analysis.
| Possible Cause | Troubleshooting Step | Rationale |
| Inherent Instability of the Antibody | - Characterize the thermal stability of the naked antibody to ensure it is stable under conjugation and storage conditions. | The antibody itself may be prone to aggregation, which is exacerbated by the conjugation process. |
| Stress During Processing | - Avoid vigorous mixing or agitation that can cause shear stress. - Optimize freeze-thaw cycles by using cryoprotectants and controlling the freezing/thawing rates.[12][13] | Physical stress can lead to protein unfolding and subsequent aggregation. |
| Heterogeneous Conjugation | - Consider site-specific conjugation methods to produce a more homogeneous ADC with a defined DAR.[8][9][11][29] | A well-defined ADC product is often more stable and less prone to aggregation than a heterogeneous mixture. |
Data Presentation
Table 1: Hydrophobicity of Common ADC Payloads
| Payload | Class | Calculated LogP* | Reference |
| Monomethyl Auristatin E (MMAE) | Auristatin | ~2.9 | [4] |
| Mertansine (DM1) | Maytansinoid | ~3.2 | [4] |
| Talirine | PBD Dimer | 3.77 | [4] |
| Tesirine | PBD Dimer | - | [4] |
| Calicheamicin | Enediyne | - | [4] |
| FGX-2-62 | - | 1.63 | [4] |
*LogP values are a measure of lipophilicity; higher values indicate greater hydrophobicity. The values presented are based on calculations and can vary depending on the software used.[4]
Table 2: Impact of Hydrophilic Linker Technology (ChetoSensar™) on ADC Hydrophobicity
| ADC Construct | DAR | Observation from HIC Analysis | Reference |
| Trastuzumab-vc-MMAE | 4 | Increased hydrophobicity compared to unconjugated antibody. | [30] |
| Trastuzumab-vc-MMAE-ChetoSensar™ | 4 | Reduced hydrophobicity, closer to the unconjugated antibody. | [30] |
| Duocarmycin ADC | 8 | Aggregation observed. | [30] |
| Duocarmycin-ChetoSensar™ ADC | 8 | Aggregate-free. | [30] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for ADC Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)[19]
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
-
ADC sample
-
Mobile phase for sample dilution
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulates.[3]
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatography: Run the chromatography for a sufficient time to allow for the elution of all species (aggregates, monomer, and fragments).
-
Data Acquisition: Monitor the eluate at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (eluting first), the monomeric ADC, and any low molecular weight fragments. Calculate the percentage of aggregates as follows:
% Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Determination
Objective: To determine the drug-to-antibody ratio (DAR) distribution of a cysteine-linked ADC.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
ADC sample
Procedure:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Chromatography: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Data Acquisition: Monitor the eluate at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
Average DAR = Σ (% Area of each species * DAR of each species) / 100
-
Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To determine the size distribution and polydispersity of an ADC sample.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
ADC sample
-
Filtration device (0.22 µm syringe filter)
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up. Set the measurement parameters, including temperature and scattering angle.
-
Sample Preparation: Filter the ADC sample through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large particles that could interfere with the measurement.[31] The sample concentration should be optimized to obtain a stable count rate.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light intensity to generate a size distribution profile. The key parameters to evaluate are:
-
Z-average diameter: The intensity-weighted mean hydrodynamic diameter.
-
Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.2 generally indicates a monodisperse sample.
-
Visualizations
Caption: Key factors contributing to ADC aggregation.
Caption: Approaches to enhance the solubility of ADCs.
Caption: Workflow for analytical characterization of ADCs.
References
- 2. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. lcms.cz [lcms.cz]
- 4. aacrjournals.org [aacrjournals.org]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Future of Antibody Drug Conjugation by Comparing Various Methods of Site-Specific Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. adcreview.com [adcreview.com]
- 11. aboligo.com [aboligo.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. jddtonline.info [jddtonline.info]
- 14. benchchem.com [benchchem.com]
- 15. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. agilent.com [agilent.com]
- 25. Dynamic Light Scattering (DLS) Particle Analyzer | MICROTRAC [microtrac.com]
- 26. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 27. unchainedlabs.com [unchainedlabs.com]
- 28. academic.oup.com [academic.oup.com]
- 29. researchgate.net [researchgate.net]
- 30. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 31. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Enhancing Maleimide-Thiol Conjugate Stability
Welcome to the technical support center for maleimide-thiol conjugation. This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the stability of maleimide-thiol conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
The instability of the thiosuccinimide linkage formed by the reaction of a maleimide (B117702) and a thiol is a significant challenge. The two primary degradation pathways are:
-
Retro-Michael Reaction (Thiol Exchange): This is the reversal of the initial conjugation reaction. The thioether bond is reversible and, in a thiol-rich environment like the in vivo physiological setting, the conjugate can break apart.[1][2] This deconjugation can be initiated by endogenous thiols such as glutathione (B108866) (GSH) or albumin, leading to the transfer of the conjugated molecule (e.g., a drug payload) to other molecules, causing off-target effects.[1][3][4]
-
Hydrolysis: The maleimide ring itself is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH.[5] If the maleimide ring hydrolyzes before reacting with a thiol, it forms a non-reactive maleamic acid, which prevents conjugation.[6] Conversely, hydrolysis of the succinimide (B58015) ring after conjugation is a key strategy for stabilization.[7][8]
Q2: What is the optimal pH for a maleimide-thiol conjugation reaction?
The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[2][9][10]
-
Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[9]
-
Above pH 7.5: The reaction becomes less specific. Maleimides can begin to react with primary amines, such as the side chains of lysine (B10760008) residues, leading to undesirable side products and conjugate heterogeneity.[2][9] The rate of maleimide hydrolysis also increases at higher pH.[2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9][11]
Q3: How can I improve the stability of my final conjugate?
Several strategies exist to enhance the stability of the maleimide-thiol linkage, primarily by preventing the retro-Michael reaction. Key approaches include:
-
Post-Conjugation Hydrolysis: After the conjugate is formed, the succinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether. This ring-opened product is resistant to the retro-Michael reaction.[7][8][12] This can be achieved by incubating the conjugate at a basic pH (e.g., 8.5-9.0).[2][13]
-
Use of "Self-Hydrolyzing" Maleimides: These are next-generation maleimides designed with adjacent basic amino groups that provide intramolecular catalysis of the succinimide ring hydrolysis.[12][14] This allows the stabilizing hydrolysis to occur rapidly at neutral pH, eliminating the need for a separate high-pH incubation step.[12]
-
Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, the initial conjugate can undergo a rearrangement to form a highly stable six-membered thiazine ring.[15][16] This can be facilitated by an extended incubation at pH 7.4 after the initial conjugation.[2]
-
Next-Generation Maleimides (NGMs): Reagents like dihalomaleimides can be used to re-bridge reduced disulfide bonds in antibodies, creating robustly stable conjugates.[17][18][19]
Q4: What are Next-Generation Maleimides (NGMs)?
Next-Generation Maleimides (NGMs) are a class of reagents developed to overcome the stability limitations of traditional maleimides.[17][18] A key application is in disulfide bridging, where they selectively modify the two cysteine residues from a reduced interchain disulfide bond in an antibody, reconnecting them to form a stable, homogeneous conjugate.[17][18] This approach avoids the heterogeneity of older methods and produces robustly stable conjugates suitable for in vivo applications, such as antibody-drug conjugates (ADCs).[17][20]
Troubleshooting Guide
Problem 1: My final conjugate is unstable and is losing its payload over time.
-
Possible Cause: Your conjugate is likely undergoing a retro-Michael reaction (thiol exchange). The thiosuccinimide bond is breaking, and the payload is being released or transferred to other thiol-containing molecules in the solution.[1][3] This is a significant concern for in vivo applications where molecules like glutathione are abundant.[21]
-
Solutions & Troubleshooting Steps:
-
Implement a Stabilization Strategy:
-
Post-Conjugation Hydrolysis: After purification, adjust the pH of your conjugate solution to 8.5-9.0 and incubate to promote the hydrolysis of the succinimide ring. Monitor the conversion to the stable, ring-opened form using LC-MS.[2][13]
-
Switch to a More Stable Linker: Synthesize your conjugate using a self-hydrolyzing maleimide or a next-generation maleimide (e.g., dibromomaleimide) designed for greater stability.[12][13]
-
-
Confirm Thiol Exchange:
-
Perform a Thiol Exchange Assay: To confirm the instability is due to thiol exchange, incubate your conjugate with an excess of a small molecule thiol like glutathione. Monitor the reaction over time by HPLC or LC-MS to observe the transfer of the payload from your target molecule to the competing thiol.[13]
-
-
Problem 2: My conjugation efficiency is very low.
-
Possible Causes:
-
Hydrolyzed Maleimide Reagent: Maleimides are susceptible to hydrolysis in aqueous solutions.[2] If your stock solution was prepared in an aqueous buffer and stored, or if the reaction pH is too high, the maleimide may have been inactivated before it could react with your target thiol.[6]
-
Oxidized or Inaccessible Thiols: The target cysteine residues on your protein or peptide may have formed disulfide bonds with each other (oxidized), rendering them unreactive towards maleimides.[9] The cysteine may also be buried within the protein's structure and inaccessible to the maleimide reagent.
-
Incorrect pH: The reaction rate is significantly slower at pH values below 6.5.[9]
-
Insufficient Molar Ratio: An insufficient molar excess of the maleimide reagent may lead to an incomplete reaction.
-
-
Solutions & Troubleshooting Steps:
-
Handle Maleimide Reagents Properly: Always dissolve maleimide-functionalized reagents in a dry, anhydrous organic solvent like DMSO or DMF for storage.[9] Prepare aqueous working solutions immediately before use.[2]
-
Ensure Thiol Availability:
-
Reduce Disulfide Bonds: Before conjugation, treat your protein with a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is thiol-free and does not need to be removed before adding the maleimide.[9] If using DTT, it must be completely removed (e.g., via a desalting column) before adding the maleimide reagent.[9]
-
Prevent Re-oxidation: Use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze thiol oxidation.[9]
-
-
Optimize Reaction Conditions: Ensure the reaction buffer pH is within the optimal 6.5-7.5 range.[9]
-
Increase Molar Ratio: Start with a 10-20 fold molar excess of the maleimide reagent relative to the thiol-containing molecule. This can be further optimized for your specific system.[9]
-
Problem 3: I'm observing unexpected side products in my final conjugate.
-
Possible Causes:
-
Reaction with Amines: If the reaction pH is above 7.5, the maleimide can react with primary amines (e.g., lysine residues on the protein surface), leading to a heterogeneous product.[2][9]
-
Thiazine Rearrangement: If you are conjugating to a peptide with an N-terminal cysteine, the initial succinimidyl thioether product can rearrange to form a more stable six-membered thiazine ring, which will have the same mass but different chromatographic properties.[2][15][16]
-
-
Solutions & Troubleshooting Steps:
-
Control pH: Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.[9]
-
Address Thiazine Rearrangement:
-
If the thiazine product is desired: After the initial conjugation at pH 7.4, continue to incubate the mixture for an extended period (e.g., 24 hours) at 25°C to drive the conversion.[2]
-
If the thiazine product is NOT desired: Perform the conjugation at a more acidic pH (~5.0) to keep the N-terminal amine protonated and less nucleophilic.[9][16] Alternatively, acetylate the N-terminal amine or avoid using peptides with an N-terminal cysteine for this type of conjugation.[9][16]
-
-
Diagrams
Caption: Competing reaction pathways for a thiosuccinimide conjugate.
Caption: A workflow for troubleshooting low conjugation efficiency.
Caption: The consequences of in vivo instability of thiol-maleimide linkages.
Quantitative Data Summary
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis This table summarizes the effect of pH and temperature on the stability of an 8-arm PEG-maleimide in an aqueous solution, demonstrating the rate of hydrolysis of the maleimide ring itself before conjugation.
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Stability of Unconjugated Maleimide |
| 3.0 | 37 | Very low | High stability |
| 5.5 | 20 | Extremely slow | High stability |
| 5.5 | 37 | Slowly decreases | High stability |
| 7.4 | 20 | 1.24 x 10⁻⁵ | Moderate stability |
| 7.4 | 37 | 6.55 x 10⁻⁵ | Faster hydrolysis |
| 9.0 | 37 | Rapid decrease | Low stability |
| Data adapted from a study on 8-arm PEG-maleimide.[9] |
Table 2: Comparative Stability of N-Substituted Maleimide-Thiol Conjugates This table compares the stability of different maleimide-thiol adducts in the presence of glutathione (GSH), highlighting the impact of the maleimide's N-substituent on the rate of the retro-Michael reaction.
| Maleimide Derivative | Thiol Reactant | Half-life of Conversion (hours) | Extent of Conversion (%) | Implication for Stability |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid | 18 | 12.3 | Standard N-alkyl maleimides show moderate instability.[22] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid | 3.1 | 89.5 | N-aryl maleimides are significantly less stable due to resonance effects.[22] |
| N-aminoethyl maleimide | 4-mercaptophenylacetic acid | 4.8 | 32.5 | Electron-withdrawing groups can influence the balance between retro-reaction and hydrolysis.[22] |
| N-alkyl thiosuccinimide | - | 27 (hydrolysis half-life) | - | Post-conjugation, N-alkyl adducts hydrolyze very slowly.[14] |
| N-fluorophenyl thiosuccinimide | - | 0.7 (hydrolysis half-life) | - | Electron-withdrawing N-aryl groups dramatically accelerate stabilizing hydrolysis.[14] |
| Data adapted from studies on N-substituted succinimide thioethers.[14][22] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation:
-
Dissolve the thiol-containing protein/peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2).
-
If the protein contains disulfide bonds, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.[2]
-
-
Maleimide Preparation:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.[9]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[9]
-
-
Purification:
-
Remove excess reagents and purify the final conjugate using a suitable method such as Size Exclusion Chromatography (SEC), dialysis, or Tangential Flow Filtration (TFF).[9]
-
Protocol 2: Post-Conjugation Stabilization via Hydrolysis
-
Perform Conjugation: Follow the General Maleimide-Thiol Conjugation protocol (Protocol 1) and purify the conjugate.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[2][13]
-
Incubation: Incubate the solution at 25-37°C.[2]
-
Monitoring: Monitor the progress of the ring-opening hydrolysis by LC-MS, looking for a mass increase corresponding to the addition of one water molecule (+18 Da). The reaction is complete when the peak for the initial conjugate is gone.
-
Re-neutralization: Once hydrolysis is complete, adjust the pH back to the desired range for your application or storage (e.g., pH 7.0-7.5).[2]
Protocol 3: Thiol Exchange Assay to Assess Conjugate Stability
-
Materials:
-
Purified maleimide-thiol conjugate.
-
Assay buffer (e.g., PBS, pH 7.4).
-
High concentration stock solution of a competing thiol (e.g., Glutathione, GSH).
-
HPLC or LC-MS system for analysis.
-
-
Procedure:
-
Dilute the purified conjugate to a known concentration in the assay buffer.
-
Add a molar excess of the competing thiol (e.g., 10-fold excess of GSH) to the conjugate solution.[21]
-
Incubate the mixture at a controlled temperature (e.g., 37°C).[6]
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquots by HPLC or LC-MS to quantify the remaining intact conjugate and the formation of the new payload-GSH adduct.[6][21]
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining over time to determine the stability and calculate a half-life for the conjugate under these conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. benchchem.com [benchchem.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 21. d-nb.info [d-nb.info]
- 22. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
Technical Support Center: Overcoming Inconsistent Results in ADC Synthesis and Purification
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to inconsistent experimental outcomes.
Troubleshooting Guides
This section provides answers to specific problems you might be encountering during your ADC development workflow.
Question: We are observing a variable Drug-to-Antibody Ratio (DAR) and poor conjugation efficiency. What are the potential causes and how can we improve our results?
Answer:
Inconsistent DAR and low conjugation efficiency are common hurdles in ADC development. These issues often stem from suboptimal reaction conditions or the inherent properties of the antibody, linker, or payload.[1][]
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Suboptimal Reaction Conditions | Optimize reaction time, temperature, and pH. For thiol-maleimide conjugation, a pH of 6.5-7.5 is typically recommended.[1] | Reaction Time (hours), Temperature (°C), pH |
| Poor Linker-Payload Solubility | Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to improve the solubility of a hydrophobic linker-payload.[1] | Co-solvent concentration (%) |
| Incomplete Antibody Reduction (for thiol-based conjugation) | Ensure complete and controlled reduction of interchain disulfide bonds using a sufficient concentration of a reducing agent like TCEP. It is also critical to remove the excess reducing agent before adding the linker-payload.[1] | Reducing agent concentration (Molar excess) |
| Antibody Impurities | Ensure the antibody is highly pure (>95%). Buffer components like BSA, Tris, azide, or glycine (B1666218) can interfere with the conjugation reaction. | Antibody Purity (%) |
| Low Antibody Concentration | Use an antibody with a starting concentration greater than 0.5 mg/mL to improve conjugation efficiency. | Starting Antibody Concentration (mg/mL) |
Question: Our ADC is showing significant aggregation after conjugation and during purification. What is causing this and how can we mitigate it?
Answer:
Aggregation is a critical issue in ADC production, as it can impact efficacy, stability, and safety.[3] The increased hydrophobicity from the conjugation of payloads is a primary driver of aggregation.[4][5]
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Key Parameters to Monitor |
| Increased Hydrophobicity | Use hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, to reduce the likelihood of aggregation.[3] | Linker Chemistry |
| Unfavorable Buffer Conditions | Maintain optimal buffer conditions, as aggregation can be promoted by unfavorable salt concentrations or a pH that is close to the antibody's isoelectric point.[4] | Buffer pH, Salt Concentration (M) |
| Presence of Solvents | Some organic solvents used to solubilize the payload-linker can promote aggregation.[4] | Solvent Type and Concentration (%) |
| Physical Stress | Avoid harsh conditions during purification. For example, in Hydrophobic Interaction Chromatography (HIC), high salt concentrations can promote aggregation. | Physical handling, Chromatography conditions |
| High DAR | Over-conjugation can lead to increased hydrophobicity and aggregation. Aim for a DAR that balances potency and stability, typically between 2 and 4.[] | Average DAR |
Question: We are struggling to remove unconjugated antibody and free drug from our ADC preparation. What purification strategies are most effective?
Answer:
Effective purification is crucial to ensure the safety and efficacy of an ADC by removing process-related impurities.[6] A combination of chromatography techniques is often employed to achieve high purity.
Effective Purification Techniques
| Purification Technique | Principle | Primary Impurity Removed |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. ADCs with different DARs will have varying degrees of hydrophobicity.[7] | Unconjugated antibody (DAR=0), species with different DARs. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size.[] | Aggregates, residual small molecules. |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge. | Charge variants of the ADC. |
| Tangential Flow Filtration (TFF) | A rapid and scalable method for buffer exchange to remove unconjugated molecules.[9] | Free drug-linker. |
| Activated Carbon | Can be used to adsorb and remove free toxins, especially when they are present in excess after the conjugation reaction.[10] | Free cytotoxic drug. |
Experimental Protocols
Protocol: Purification of ADCs using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general guideline for the purification of ADCs to separate species with different DARs.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)[11]
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[7][11]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[12]
-
HPLC System
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to the desired concentration.
-
Sample Injection: Inject the prepared ADC sample onto the equilibrated column.
-
Elution: Apply a linear gradient from Mobile Phase A to Mobile Phase B. The more hydrophobic, higher DAR species will elute later as the salt concentration decreases.[7]
-
Fraction Collection: Collect fractions corresponding to the different peaks, which represent ADCs with different DARs.
-
Analysis: Analyze the collected fractions using methods such as UV-Vis spectroscopy, SEC, and mass spectrometry to confirm the DAR and purity.[13]
Frequently Asked Questions (FAQs)
Q1: What is the ideal Drug-to-Antibody Ratio (DAR) for an ADC?
The ideal DAR is a balance between efficacy and safety, and it is highly dependent on the specific antibody, linker, and payload.[] While a higher DAR can increase potency, it can also lead to issues with aggregation, poor pharmacokinetics, and increased toxicity. A DAR of 2 to 4 is often considered optimal for many ADCs.[]
Q2: How does linker chemistry impact the consistency of ADC production?
The linker is a critical component that influences the stability, solubility, and payload release of an ADC.[14][15] The choice between a cleavable and non-cleavable linker affects the mechanism of drug release.[16] The biophysical properties of the linker, such as hydrophobicity, can directly impact the ADC's stability and propensity for aggregation.[15] Using hydrophilic linkers can be a key strategy to overcome solubility and aggregation challenges.[3]
Q3: What are the most important analytical techniques for characterizing ADCs and ensuring consistency?
A comprehensive analytical toolkit is essential for ADC characterization. Key techniques include:
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug distribution and average DAR.[7]
-
Size Exclusion Chromatography (SEC): To quantify aggregates and fragments.[]
-
Mass Spectrometry (MS): To confirm the molecular weight, identify conjugation sites, and determine the DAR.[13]
-
High-Performance Liquid Chromatography (HPLC): Used in various modes (reversed-phase, ion-exchange) to assess purity and charge heterogeneity.[17]
Q4: What is site-specific conjugation and how can it improve consistency?
Site-specific conjugation technologies allow for the precise attachment of drugs to specific sites on the antibody. This level of control helps to produce a more homogeneous ADC with a defined DAR, which can lead to improved consistency, a better pharmacokinetic profile, and a wider therapeutic window compared to traditional random conjugation methods.[]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. pharmtech.com [pharmtech.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. cobetter.com [cobetter.com]
- 11. mdpi.com [mdpi.com]
- 12. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 13. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 14. purepeg.com [purepeg.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
Technical Support Center: Mitigating Off-Target Toxicity of Val-Cit Linker-Based ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Val-Cit linker-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant hematological toxicity (e.g., neutropenia, thrombocytopenia) with our Val-Cit ADC. What are the potential causes and how can we address this?
A: Hematological toxicity is a common dose-limiting toxicity for ADCs and can stem from several factors related to the Val-Cit linker system.[1]
Potential Causes:
-
Premature Payload Release: The Val-Cit linker, while designed for cleavage by Cathepsin B in tumor lysosomes, can be susceptible to premature cleavage in circulation.[1][2] Human neutrophil elastase, present in the bloodstream, has been shown to cleave the Val-Cit motif, leading to the early release of the cytotoxic payload and subsequent damage to hematopoietic cells.[1][3][4][5] Similarly, certain plasma carboxylesterases (like Ces1C in mice) can cause linker instability, which is a critical consideration in preclinical model selection.[1][2][3][4][6]
-
"Bystander Effect" in Healthy Tissues: If the payload is membrane-permeable (e.g., MMAE), its premature release can allow it to diffuse into and kill healthy bystander cells, including neutrophil precursors.[1][7]
-
Fc-Mediated Uptake: The Fc domain of the ADC can be recognized by Fc gamma receptors (FcγR) on immune cells, leading to target-independent uptake and toxicity.[1][7]
Troubleshooting Strategies:
-
Assess Linker Stability: Conduct in vitro plasma stability assays using human and relevant preclinical species plasma to quantify the rate of premature payload release. (See Experimental Protocol 1).
-
Linker Modification:
-
Increase Specificity: Explore alternative peptide linkers with higher specificity for tumor-associated proteases. For example, a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) structure has been shown to be more selectively dependent on Cathepsin B.[8]
-
Enhance Stability: Adding a glutamic acid residue to create a Glu-Val-Cit linker has been found to impart high plasma stability and resistance to Ces1C.[1][9] Other strategies include evaluating triglycyl peptide linkers or exolinker designs.[4][6]
-
-
Fc Receptor Engineering: If Fc-mediated uptake is suspected, consider engineering the Fc region of the antibody to reduce its affinity for FcγRs.[1]
-
Dose Optimization: Implement strategies such as body weight-based dose capping, capping treatment duration to mitigate chronic adverse events, or optimizing dose schedules to smaller, more frequent doses to reduce risks driven by high peak concentrations (Cmax).[10][11][12]
Q2: Our Val-Cit ADC shows good in vitro potency but poor in vivo efficacy and a narrow therapeutic window. What could be the issue?
A: This discrepancy often points to suboptimal pharmacokinetic (PK) properties and off-target toxicities in vivo.
Potential Causes:
-
High Hydrophobicity: Val-Cit linkers, especially when combined with hydrophobic payloads like MMAE, can increase the overall hydrophobicity of the ADC.[1][4][13] Highly hydrophobic ADCs are prone to aggregation and are rapidly cleared from circulation by the reticuloendothelial system (RES).[1] This accelerated clearance reduces exposure at the tumor site and can lead to off-target toxicity in organs like the liver.[1]
-
High Drug-to-Antibody Ratio (DAR): ADC hydrophobicity is often proportional to the DAR. While a higher DAR can increase potency in vitro, it can negatively impact PK and tolerability in vivo, often leading to faster clearance and a narrower therapeutic window.[1][4] A lower DAR (e.g., 2 or 4) is often preferable.[1]
-
Linker Instability in Preclinical Models: As mentioned previously, the Val-Cit linker is known to be unstable in mouse plasma due to cleavage by carboxylesterase 1C (Ces1c), leading to premature payload release and reduced efficacy in these models.[2][6]
Troubleshooting Strategies:
-
Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC.[1]
-
Optimize DAR: Conduct a DAR optimization study by generating ADCs with varying average DARs (e.g., 2, 4, 6, 8) and comparing their PK, efficacy, and tolerability in preclinical models to identify the optimal balance.[1]
-
Employ Homogeneous Conjugation: Utilize site-specific conjugation methods to produce a homogeneous ADC population with a uniform DAR. This leads to more predictable PK and an improved safety profile.[1]
-
Linker Modification for Preclinical Models: When using mouse models, consider linker modifications to improve stability. Incorporating a glutamic acid residue to create a Glu-Val-Cit linker can significantly reduce susceptibility to Ces1C cleavage.[6]
-
Payload Selection: Evaluate payloads with different physicochemical properties. Adding hydrophilic moieties like PEG chains to the linker can also help to mitigate hydrophobicity.[12][14]
Quantitative Data Summary
Table 1: Impact of Linker Cleavability on ADC Toxicity
| Linker Type | Grade ≥ 3 Adverse Events (Any) | Mechanism of Payload Release | Key Consideration |
| Cleavable (e.g., Val-Cit) | 47% | Enzymatic (e.g., Cathepsins) or chemical (pH, glutathione) cleavage | Prone to premature payload release, leading to off-target toxicity.[1] |
| Non-Cleavable (e.g., SMCC) | 34% | Proteolytic degradation of the antibody backbone in the lysosome | Generally more stable in circulation with lower off-target toxicity, but may have reduced bystander effect and efficacy.[1] |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR Value | Hydrophobicity | Plasma Clearance | In Vivo Efficacy | Off-Target Toxicity |
| Low (e.g., 2) | Lower | Slower[1] | Potentially lower but improved therapeutic index | Lower[1] |
| Optimal (e.g., 3-4) | Moderate | Moderate[1] | Generally optimal balance of potency and exposure[1] | Moderate |
| High (e.g., 8) | Higher[1] | Faster[1] | May be reduced due to poor PK | Higher[1] |
Experimental Protocols
Experimental Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and other relevant species plasma (e.g., rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
Immediately process the aliquots to stop any further degradation, typically by protein precipitation or freezing at -80°C.
-
Analyze the samples to measure the concentration of intact ADC or the amount of released payload.
-
Plot the percentage of intact ADC or released payload against time.
Data Analysis:
-
Calculate the half-life (t½) of the ADC in plasma. A shorter half-life indicates lower stability and a higher potential for off-target toxicity due to premature payload release.[1]
Experimental Protocol 2: In Vitro Cytotoxicity and Bystander Effect Assay
Objective: To determine the in vitro potency of the ADC on target cells and its ability to kill neighboring antigen-negative cells (bystander effect).
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Cell culture medium and supplements
-
ADC construct
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Methodology:
-
Monoculture Cytotoxicity:
-
Co-culture Bystander Effect:
-
Seed a mixture of Ag+ and Ag- cells (e.g., at a 1:1 ratio) in 96-well plates. The Ag- cells should express a fluorescent protein (e.g., GFP) for easy identification.[16]
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for the same period as the monoculture assay.
-
Measure the viability of the Ag- (GFP-positive) cell population using fluorescence-based imaging or flow cytometry.
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for both Ag+ and Ag- cells in monoculture.
-
In the co-culture, a decrease in the viability of Ag- cells in the presence of the ADC indicates a bystander effect.[9]
Visualizations
Caption: Mechanism of on-target efficacy and off-target toxicity of Val-Cit ADCs.
Caption: Troubleshooting workflow for mitigating off-target toxicity of Val-Cit ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. oncologyvoicenetwork.com [oncologyvoicenetwork.com]
- 11. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Optimize the Safety Profile of ADC Drugs? – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. Exolinkers: A New Strategy to Overcome Val-Cit Linker Drawbacks - www.pharmasources.com [pharmasources.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the Therapeutic Index of ADCs by Linker Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the therapeutic index of antibody-drug conjugates (ADCs) through linker modification. An ideal linker is critical for the success of an ADC, ensuring it remains stable in circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload release within target tumor cells.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of ADC linkers in circulation?
A1: The stability of an ADC linker in circulation is a critical determinant of its therapeutic index.[1] Key influencing factors include:
-
Linker Chemistry: The chemical bonds within the linker dictate its susceptibility to cleavage in the bloodstream. For example, early hydrazone linkers were found to be unstable, leading to premature drug release and toxicity.[2][4]
-
Steric Hindrance: Increasing the steric hindrance around the cleavable bond can enhance stability. For instance, the SPDB-DM4 linker payload construct was designed to improve stability in circulation.[5]
-
Hydrophilicity: Modifying the linker to increase its hydrophilicity, for example by incorporating polyethylene (B3416737) glycol (PEG) chains, can improve stability, reduce aggregation, and minimize off-target effects.[6][7]
-
Conjugation Site: The location of linker-payload attachment on the antibody can impact stability. Site-specific conjugation often leads to more homogeneous and stable ADCs compared to stochastic conjugation.[1][8]
Q2: What are the main categories of ADC linkers and their release mechanisms?
A2: ADC linkers are broadly categorized as cleavable and non-cleavable.[3][7]
-
Cleavable Linkers: These linkers are designed to release the payload under specific conditions within the tumor microenvironment or inside the cancer cell.[3] Common cleavage mechanisms include:
-
Protease-cleavable: Peptide linkers, such as the widely used valine-citrulline (Val-Cit) linker, are cleaved by lysosomal proteases like Cathepsin B.[5][]
-
pH-sensitive: Linkers like hydrazones are designed to be stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-5.5).[5][]
-
Glutathione-sensitive: Disulfide linkers are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione (B108866) than the bloodstream.[7]
-
-
Non-cleavable Linkers: These linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue.[5][11]
Q3: How does linker stability impact the therapeutic index of an ADC?
A3: Linker stability is directly proportional to the therapeutic index of an ADC.[1][5]
-
High Stability: A stable linker prevents premature payload release in systemic circulation, minimizing off-target toxicity to healthy tissues and reducing side effects like neutropenia and hepatotoxicity.[12][13] This ensures that the cytotoxic payload is delivered specifically to the tumor cells, increasing the maximum tolerated dose (MTD).[14]
-
Low Stability: An unstable linker leads to the non-specific release of the payload, causing systemic toxicity and reducing the amount of active drug reaching the tumor.[2] This narrows the therapeutic window, limiting the ADC's efficacy at a tolerable dose. A notable example is the initial withdrawal of gemtuzumab ozogamicin (B1678132) (Mylotarg) due to liver toxicity from its unstable N-acylhydrazone linker.[2]
Q4: What is the "bystander effect" and how is it influenced by linker choice?
A4: The bystander effect is the ability of a released ADC payload to kill neighboring tumor cells that may not express the target antigen.[11] This is particularly important in solid tumors with heterogeneous antigen expression.[8]
-
Cleavable linkers are more likely to induce a bystander effect because they can release a membrane-permeable payload that can diffuse out of the target cell and into adjacent cells.[8][11]
-
Non-cleavable linkers generally do not produce a bystander effect because the released payload is attached to a charged amino acid residue, which prevents it from crossing cell membranes.[8][11]
Troubleshooting Guides
Issue 1: Premature Payload Release Observed in In Vitro Plasma Stability Assay
Symptoms:
-
Rapid decrease in the average Drug-to-Antibody Ratio (DAR) over time when ADC is incubated in plasma.
-
Detection of significant amounts of free payload in plasma samples via LC-MS analysis.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization Steps |
| Inherent Linker Instability | 1. Re-evaluate Linker Chemistry: Consider using a more stable linker chemistry. For example, if using a hydrazone linker, explore options like protease-cleavable or non-cleavable linkers known for higher plasma stability.[1][2] 2. Increase Steric Hindrance: Modify the linker structure to introduce bulky groups near the cleavage site to sterically protect it from premature cleavage.[5] 3. Enhance Hydrophilicity: Incorporate hydrophilic moieties like PEG into the linker design to improve its pharmacokinetic profile and stability.[6][7] |
| Assay Artifacts | 1. Optimize Assay Conditions: Ensure the pH and temperature of the incubation are physiological (pH 7.4, 37°C).[15] 2. Include Appropriate Controls: Run control experiments with the ADC in buffer (e.g., PBS) alone to distinguish between plasma-mediated and inherent instability.[15] |
| Enzymatic Degradation in Plasma | 1. Select Enzyme-Resistant Linkers: If premature cleavage is suspected to be due to plasma proteases, consider linkers that are not susceptible to these enzymes but are still efficiently cleaved by lysosomal proteases.[12] |
Issue 2: ADC Shows High In Vitro Potency but Poor In Vivo Efficacy
Symptoms:
-
The ADC is highly cytotoxic to target cells in culture.
-
In animal models, the ADC fails to control tumor growth at well-tolerated doses.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting & Optimization Steps |
| Poor Pharmacokinetics (PK) Profile | 1. Assess PK Properties: Conduct a full pharmacokinetic study in a relevant animal model to determine the ADC's half-life and clearance rate.[15] 2. Linker Modification for Improved PK: If the ADC is cleared too rapidly, consider modifying the linker to be more hydrophilic, which can improve its PK profile.[6][13] |
| Insufficient Payload Release at Tumor Site | 1. Verify Release Mechanism: Ensure that the tumor cells express the necessary enzymes (e.g., Cathepsin B) if a protease-cleavable linker is used.[1] 2. Consider a Different Linker Type: If the payload is not being efficiently released, a different cleavage mechanism might be required. For example, if protease levels are low, a pH-sensitive or non-cleavable linker could be more effective.[1][5] |
| ADC Aggregation | 1. Analyze for Aggregates: Use size exclusion chromatography (SEC) to check for the presence of ADC aggregates.[16] 2. Reduce Hydrophobicity: Hydrophobic payloads can contribute to aggregation. Modifying the linker to increase its hydrophilicity can mitigate this issue.[6][13] |
Data Presentation
Table 1: Comparative Stability of Common ADC Linker Types in Plasma
| Linker Type | Cleavage Mechanism | Plasma Half-life (t½) | Key Characteristics | References |
| Hydrazone | Acid-cleavable | Low | Prone to premature release in circulation. | [2][5] |
| Disulfide | Reductively-cleavable | Moderate | Stability can be improved by increasing steric hindrance. | [5][17] |
| Peptide (e.g., Val-Cit) | Protease-cleavable | High | High plasma stability; specific cleavage by tumor-associated proteases. | [1] |
| β-Glucuronide | Enzyme-cleavable | High | Highly stable in plasma; specific release at the tumor site. | [1] |
| Thioether (e.g., SMCC) | Non-cleavable | Very High | Requires lysosomal degradation of the antibody for payload release. | [5][11] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma.[1]
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from the desired species (e.g., human, mouse, rat) and in PBS as a control.[15]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[15]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[15]
-
Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload.[15] For analysis of intact ADC, affinity capture methods (e.g., using Protein A beads) can be employed.[8]
-
LC-MS Analysis: Analyze the extracted samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload and the average DAR of the intact ADC.[1][15]
-
Data Analysis: Calculate the percentage of intact ADC remaining and the amount of free payload at each time point to determine the linker's stability.[15]
Protocol 2: In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the pharmacokinetic profile of an ADC in an animal model.[1]
Methodology:
-
Animal Model: Use an appropriate animal model (e.g., mice or rats).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC.[1]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).[1]
-
Plasma Isolation: Process the blood samples to isolate plasma.[1]
-
Quantification: Use an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of total antibody and antibody-conjugated drug. Alternatively, LC-MS can be used to measure intact ADC and free payload.[1]
-
Data Analysis: Plot the concentration of the ADC in plasma over time and calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for comparing ADC linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abzena.com [abzena.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. adcreview.com [adcreview.com]
- 7. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 17. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]
Validation & Comparative
A Comparative Guide to Cleavable and Non-Cleavable ADC Linkers: The Case of NH2-PEG6-Val-Cit-PAB-OH
Introduction
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of cancer therapeutics, combining the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Linkers are broadly categorized into two types: cleavable and non-cleavable, each with distinct mechanisms of action and therapeutic implications.[1][2]
This guide provides an objective comparison between a widely used cleavable linker system, represented by NH2-PEG6-Val-Cit-PAB-OH , and non-cleavable linkers. We will delve into their mechanisms of drug release, present comparative experimental data, and provide detailed protocols for key evaluation assays to assist researchers in the rational design and selection of ADCs.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in how they release the cytotoxic payload.
1. Cleavable Linker: this compound
The this compound linker is designed for controlled, intracellular drug release.[3][4] It incorporates a valine-citrulline (Val-Cit) dipeptide sequence that is specifically recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[1][5]
The release mechanism proceeds as follows:
-
Binding and Internalization : The ADC binds to a target antigen on the cancer cell surface and is internalized via receptor-mediated endocytosis.[6]
-
Lysosomal Trafficking : The ADC-antigen complex is trafficked to the lysosome.
-
Enzymatic Cleavage : Inside the acidic environment of the lysosome, Cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzylcarbamate (PAB) spacer.[6]
-
Self-Immolation and Release : The cleavage of the Val-Cit dipeptide triggers a spontaneous 1,6-elimination reaction in the PAB spacer, which then releases the cytotoxic payload in its unmodified, active form.[6]
The inclusion of a PEG6 spacer enhances the linker's hydrophilicity, which can improve the ADC's solubility and pharmacokinetic properties.
2. Non-Cleavable Linkers
Non-cleavable linkers, such as those based on maleimidocaproyl (MC) or succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), do not have a specific chemical trigger for payload release.[7][8] Instead, the entire ADC must be degraded to liberate the drug.[9]
The release mechanism is as follows:
-
Binding and Internalization : Similar to cleavable ADCs, the process begins with binding and internalization.
-
Lysosomal Trafficking : The ADC is transported to the lysosome.
-
Antibody Degradation : Lysosomal proteases completely degrade the antibody into amino acids.[7][10]
-
Payload Release : This proteolytic degradation releases the payload, which remains attached to the linker and a single amino acid residue (e.g., lysine) from the antibody.[7]
This mechanism means the released species is a payload-linker-amino acid complex, which must retain its cytotoxic activity for the ADC to be effective.[10]
Performance Comparison: Experimental Data
The choice of linker significantly impacts an ADC's performance. The following tables summarize representative quantitative data comparing Val-Cit cleavable linkers with non-cleavable alternatives.
Data Presentation
Table 1: In Vitro Cytotoxicity IC50 values represent the concentration of ADC required to inhibit the growth of 50% of cells. Lower values indicate higher potency.
| Linker Type | Payload | Target Cell Line (Antigen-Positive) | IC50 (ng/mL) | Bystander Cell Line (Antigen-Negative) | IC50 (ng/mL) |
| Val-Cit-PAB (Cleavable) | MMAE | Karpas 299 (CD30+) | 5 - 15 | Jurkat (CD30-) | > 1,000 |
| SMCC (Non-cleavable) | DM1 | SK-BR-3 (HER2+) | 10 - 30 | MDA-MB-468 (HER2-) | > 2,000 |
| Val-Cit-PAB (Cleavable) | PBD | Karpas 299 (CD30+) | 0.1 - 1.0 | Jurkat (CD30-) | > 500 |
| MC (Non-cleavable) | MMAF | NCI-N87 (HER2+) | 20 - 50 | MDA-MB-468 (HER2-) | > 2,000 |
Note: Data are representative values compiled from multiple sources in the literature.[11]
Table 2: Bystander Killing Effect The bystander effect is the ability of a released payload to kill neighboring antigen-negative cells.[12] This is crucial in heterogeneous tumors.
| Linker Type | Payload Permeability | Bystander Killing Potential | Observation |
| Val-Cit-PAB (Cleavable) | High (e.g., MMAE) | Strong | The released, uncharged payload can diffuse across cell membranes to kill adjacent antigen-negative cells.[11] |
| Non-cleavable | Low (e.g., MMAF, DM1-complex) | Weak to Negligible | The released payload-linker-amino acid complex is often charged and membrane-impermeable, limiting its diffusion.[10] |
Table 3: Plasma Stability Stability in circulation is critical to minimize premature drug release and off-target toxicity.
| Linker Type | Primary Release Mechanism | Plasma Stability | Key Advantage |
| Val-Cit-PAB (Cleavable) | Enzymatic (Cathepsin B) | Generally high, but can be susceptible to other proteases (e.g., mouse carboxylesterases).[13][14] | Targeted release in tumor lysosomes.[1] |
| Non-cleavable | Proteolytic degradation of mAb | Very high.[7][10] | Increased stability minimizes the risk of systemic toxicity from premature payload release.[9] |
Table 4: In Vivo Efficacy in Xenograft Models Tumor growth inhibition (TGI) measures the reduction in tumor size in response to treatment.
| ADC Target | Linker Type | Xenograft Model | TGI (%) | Key Finding |
| HER2 | Val-Cit-PAB (Cleavable) | HER2-low heterogeneous tumor | High | Strong bystander effect leads to efficacy even with non-uniform antigen expression. |
| HER2 | SMCC (Non-cleavable) | HER2-high homogenous tumor | High | Very effective when all tumor cells express the target antigen at high levels. |
| CD30 | Val-Cit-PAB (Cleavable) | Admixed (CD30+ & CD30-) | Significant | Demonstrates potent bystander killing in a mixed-cell population tumor.[11] |
| CD30 | Non-cleavable | Admixed (CD30+ & CD30-) | Low to Moderate | Efficacy is largely restricted to the antigen-positive cells, showing limited bystander activity. |
Experimental Protocols
Detailed and reproducible assays are essential for evaluating and comparing ADCs.
1. Protocol: In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the IC50 of an ADC by measuring ATP levels as an indicator of cell viability.[11]
-
Materials :
-
Target (antigen-positive) and control (antigen-negative) cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).[15]
-
ADCs (cleavable and non-cleavable).
-
96-well clear-bottom, opaque-walled plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Methodology :
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂).[5]
-
ADC Treatment : Prepare serial dilutions of the ADCs. Add 50 µL of the ADC dilutions to the appropriate wells. Include untreated cells as a control.
-
Assay Procedure : Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Analysis : Convert raw luminescence units to percentage viability relative to untreated controls. Plot viability against the log of ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.[15]
-
2. Protocol: Bystander Effect Co-culture Assay
This assay evaluates the ability of an ADC to kill adjacent antigen-negative cells.[16]
-
Materials :
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP) for identification.[17]
-
ADCs and controls.
-
96-well plates.
-
High-content imager or flow cytometer.
-
-
Methodology :
-
Cell Seeding : Co-culture Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Allow cells to adhere overnight.
-
ADC Treatment : Treat the co-culture with serial dilutions of the ADCs.
-
Incubation : Incubate for 96-144 hours.
-
Data Acquisition (Imaging) : Stain cells with a viability dye (e.g., Propidium Iodide for dead cells) and a nuclear stain (e.g., Hoechst). Use a high-content imager to count the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) Ag- cells.
-
Data Acquisition (Flow Cytometry) : Alternatively, harvest cells and analyze by flow cytometry. Gate on the GFP-positive population and assess viability using a dye like 7-AAD.
-
Analysis : Calculate the percentage viability of the Ag- (GFP-positive) cell population at each ADC concentration. A decrease in the viability of Ag- cells indicates a bystander effect.
-
3. Protocol: In Vivo Tumor Xenograft Efficacy Study
This study assesses the anti-tumor activity of an ADC in a living organism.[18]
-
Materials :
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor cell line for implantation. For bystander studies, a mix of Ag+ and Ag- cells can be used.[11]
-
ADCs, vehicle control, and other control antibodies.
-
Calipers for tumor measurement.
-
-
Methodology :
-
Tumor Implantation : Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization : Randomize mice into treatment groups (e.g., n=8-10 per group): Vehicle, Isotype Control ADC, Non-cleavable ADC, Cleavable ADC.
-
Dosing : Administer the ADCs intravenously (IV) according to the desired schedule (e.g., once, or once a week for 3 weeks).
-
Monitoring : Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.[18]
-
Endpoint : Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period.
-
Analysis : Plot the mean tumor volume ± SEM for each group over time. Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
-
Conclusion
The choice between a cleavable linker like This compound and a non-cleavable linker is a critical decision in ADC design, with no single solution being universally superior.[9]
-
Cleavable Val-Cit linkers are highly advantageous for their potent bystander effect, making them suitable for treating heterogeneous tumors with varied antigen expression.[1] The release of an unmodified payload can also ensure maximum potency. However, their stability must be carefully optimized to prevent premature cleavage in circulation.[14]
-
Non-cleavable linkers offer superior plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity.[7][8] They are most effective against tumors with uniform, high-level antigen expression. Their primary limitation is the reduced or absent bystander effect, which may limit efficacy in a heterogeneous tumor microenvironment.[10]
Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor biology, and the properties of the cytotoxic payload. The experimental protocols provided herein offer a robust framework for making an evidence-based selection to develop safer and more effective Antibody-Drug Conjugates.
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. This compound, ADC linker, 2055024-60-5 | BroadPharm [broadpharm.com]
- 4. targetmol.cn [targetmol.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
The Great Divide: A Comparative Analysis of PEGylated vs. Non-PEGylated ADC Linkers
A deep dive into the impact of Polyethylene Glycol (PEG) on Antibody-Drug Conjugate (ADC) performance, stability, and therapeutic efficacy.
In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a beacon of promise. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity. At the heart of every ADC lies the linker, a critical component that bridges the antibody and the payload. The choice of linker chemistry profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. This guide provides a comprehensive comparative analysis of two major classes of ADC linkers: PEGylated and non-PEGylated, offering researchers, scientists, and drug development professionals a data-driven overview to inform their design and development strategies.
Performance Under the Microscope: A Head-to-Head Comparison
The inclusion of Polyethylene Glycol (PEG) chains in ADC linkers is a strategic design choice aimed at mitigating the challenges associated with hydrophobic payloads.[][2] Many potent cytotoxic drugs are inherently hydrophobic, which can lead to issues such as aggregation, accelerated clearance, and reduced solubility of the final ADC product.[2][3] PEGylation, the process of attaching PEG chains, helps to overcome these limitations by creating a hydrophilic shield around the hydrophobic drug-linker moiety.[4]
This fundamental difference in hydrophilicity translates into significant variations in the performance of PEGylated and non-PEGylated ADCs, as summarized in the tables below.
| Parameter | PEGylated ADC Linkers | Non-PEGylated ADC Linkers | Supporting Evidence |
| Solubility & Aggregation | Enhanced solubility and reduced aggregation, particularly with high drug-to-antibody ratios (DAR).[4] | Prone to aggregation, especially with hydrophobic payloads and high DAR, which can lead to accelerated clearance.[2][3] | Size Exclusion Chromatography (SEC) analysis consistently shows less aggregation for PEGylated ADCs compared to their non-PEGylated counterparts.[3] |
| Pharmacokinetics (PK) | Slower plasma clearance and longer circulation half-life.[3][4] The PEG chain creates a "hydration shell" that increases the hydrodynamic radius and shields the ADC from renal clearance and opsonization.[4][5] | Faster plasma clearance, often limiting the drug exposure at the tumor site.[3] | In vivo studies in rats have demonstrated that ADC exposure increases with PEG size, up to a certain threshold (e.g., PEG8), beyond which the clearance rate plateaus.[3][6] |
| Drug-to-Antibody Ratio (DAR) | Enables higher DARs (e.g., 8) by mitigating the hydrophobicity of the payload, potentially leading to increased potency.[3][4] | Typically limited to lower DARs (2-4) to maintain favorable PK properties and avoid aggregation-related clearance.[4] | Studies have shown that highly loaded non-PEGylated ADCs (DAR 8) can be inferior in vivo due to rapid clearance, a limitation overcome by PEGylation.[3] |
| Immunogenicity | Reduced immunogenicity by masking potential antigenic sites on the payload or linker.[][4] However, pre-existing anti-PEG antibodies can be a concern in some patients.[5] | The immunogenic potential is primarily dependent on the antibody and the payload itself. | PEGylation has been shown to reduce antibody production against conjugated proteins.[5] |
| Therapeutic Index | Generally wider therapeutic window due to improved PK, reduced off-target toxicity, and potentially higher efficacy at a given dose.[2] | The therapeutic window can be narrower due to faster clearance and potential for off-target toxicity from premature drug release or aggregation.[7] | Studies have shown that PEGylated ADCs can be better tolerated at higher doses compared to non-PEGylated versions.[6] |
| In Vitro Potency | PEG inclusion generally has no significant effect on the in vitro potency (EC50) of the ADC on target cell lines.[3] | The in vitro potency is primarily determined by the payload's mechanism of action and the antibody's binding affinity. | Cytotoxicity assays on various cancer cell lines have shown comparable EC50 values for both PEGylated and non-PEGylated ADCs with the same antibody and payload.[3] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of PEGylated and non-PEGylated ADC linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.[8]
Methodology:
-
The ADC is incubated at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[8]
-
Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[8]
-
The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.[8]
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Separate ELISAs are used to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique directly measures the intact ADC, free payload, and any payload-adducts.[8]
-
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To determine the extent of aggregation in an ADC preparation.[3]
Methodology:
-
The ADC sample is injected into an SEC column.
-
The column separates molecules based on their hydrodynamic radius. Monomeric ADC will have a characteristic retention time.
-
Aggregates, being larger, will elute earlier than the monomeric ADC.
-
The percentage of aggregation is calculated by integrating the peak areas of the aggregate and monomer peaks in the resulting chromatogram.[3]
Pharmacokinetic (PK) Analysis in Rodents
Objective: To determine the in vivo clearance rate and exposure of the ADC.[3]
Methodology:
-
A cohort of rodents (e.g., Sprague-Dawley rats or Balb/C mice) is administered a single intravenous (IV) or intraperitoneal (IP) dose of the ADC (e.g., 3 mg/kg).[3][6]
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[8]
-
Plasma is isolated from the blood samples.
-
The concentration of the total antibody or intact ADC in the plasma is quantified using a validated analytical method, such as ELISA.
-
The resulting concentration-time data is used to calculate key PK parameters, such as clearance, half-life, and area under the curve (AUC), often using a two-compartment model.[3][6]
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.[3]
Methodology:
-
Target cancer cells expressing the specific antigen are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the ADC for a specified period (e.g., 96 hours).[3]
-
Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve, representing the concentration of the ADC that causes 50% inhibition of cell growth.[3]
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Experimental workflow for comparing PEGylated and non-PEGylated ADC linkers.
Caption: Logical relationship of linker type to key ADC properties.
References
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. labinsights.nl [labinsights.nl]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Stability of NH2-PEG6-Val-Cit-PAB-OH Based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The in vivo stability of this linker is paramount, ensuring that the cytotoxic agent remains attached to the antibody in systemic circulation and is only released upon internalization into target tumor cells. This guide provides an objective comparison of the in vivo stability of ADCs based on the NH2-PEG6-Val-Cit-PAB-OH linker against other common alternatives, supported by experimental data.
The this compound linker features a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl alcohol (PAB) spacer, and a polyethylene (B3416737) glycol (PEG6) moiety to enhance hydrophilicity.[1][2] The Val-Cit-PAB system is designed for selective payload release within the lysosomal compartment of cancer cells where cathepsin B is highly expressed.[][4]
Challenges in Preclinical Assessment
A significant challenge in the preclinical evaluation of Val-Cit-PAB based ADCs is their instability in rodent plasma, particularly in mice.[5][6] This instability is primarily due to the activity of carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma that can prematurely cleave the Val-Cit linker, leading to off-target toxicity and a potential underestimation of the ADC's therapeutic window in human subjects.[5][7] In contrast, this linker generally exhibits greater stability in human and primate plasma.[5][8]
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various studies, comparing the stability of different ADC linkers in vivo.
Table 1: In Vivo Stability of Val-Cit Based Linkers in Mouse Models
| Linker Configuration | Antibody-Payload | Animal Model | Key Stability Finding | Reference(s) |
| Val-Cit (vc) | anti-HER2-MMAF | Mouse | Lost >95% of conjugated payload after 14-day incubation in mouse plasma. | [9][10] |
| Ser-Val-Cit (SVCit) | anti-HER2-MMAF | Mouse | Lost ~70% of conjugated payload after 14-day incubation in mouse plasma. | [9] |
| Glu-Val-Cit (EVCit) | anti-HER2-MMAF | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma; ADC half-life improved from 2 to 12 days compared to Val-Cit. | [9][11] |
| Exo-EVCit | Trastuzumab-MMAE | Mouse | Demonstrated superior payload retention and resistance to neutrophil elastase-mediated cleavage compared to traditional Val-Cit linkers. | [8][12] |
| Val-Cit | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | [9] |
Table 2: Comparative Stability in Different Species
| Linker Configuration | Antibody-Payload | Animal Model | Key Stability Finding | Reference(s) |
| Val-Cit | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | [9] |
| Val-Cit | Generic ADC | Human | Generally stable in human plasma. | [5][13] |
| Val-Cit | Generic ADC | Mouse | Susceptible to premature cleavage by carboxylesterase 1c. | [5][7] |
Alternative Linker Strategies and Their In Vivo Performance
To address the limitations of the conventional Val-Cit linker, several alternative strategies have been developed:
-
Glutamic Acid-Val-Cit (EVCit): The addition of a hydrophilic glutamic acid residue N-terminal to the Val-Cit dipeptide has been shown to dramatically improve linker stability in mouse plasma by shielding it from Ces1c-mediated cleavage.[5][11] This modification enhances the ADC's half-life in mice, making it a more reliable model for predicting human pharmacokinetics.[11]
-
Exo-Cleavable Linkers: This approach repositions the cleavable peptide at a different position on the self-immolative spacer.[8][12] These "exolinkers" have demonstrated reduced premature payload release and increased resistance to cleavage by enzymes like human neutrophil elastase, which has been identified as another source of off-target linker cleavage.[8][12]
-
PEGylation: The incorporation of PEG chains, as in the this compound linker, is a strategy to increase the hydrophilicity of the linker-payload complex.[1][14][15] This can mitigate the aggregation issues often seen with hydrophobic payloads and can lead to improved pharmacokinetics, including a longer circulation half-life.[15][16] Studies have shown a clear relationship between PEG length and plasma clearance, with longer PEG chains generally resulting in slower clearance.[16]
-
Non-Cleavable Linkers: Linkers such as maleimidocaproyl (mc) offer high plasma stability as they do not have a specific enzymatic cleavage site.[6] Payload release occurs after the lysosomal degradation of the entire antibody, which can result in a wider therapeutic window in preclinical models.[6] However, the resulting payload-linker-amino acid catabolite must retain its cytotoxic activity.
Experimental Protocols
Accurate assessment of ADC stability in vivo is crucial for development. The following are generalized protocols for key experiments.
1. In Vivo Pharmacokinetic Study to Assess ADC Stability
-
Objective: To determine the pharmacokinetic profiles of the total antibody, the conjugated antibody (intact ADC), and the released payload.[17]
-
Animal Model: Mice, rats, or non-human primates.
-
Procedure:
-
The ADC is administered intravenously to the animals at a specified dose.[9]
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-administration.[6]
-
Plasma is isolated from the blood samples by centrifugation.[6]
-
The concentrations of three species are quantified:
-
Total Antibody: Measured using an ELISA that captures the antibody regardless of its conjugation state.[17]
-
Intact ADC (Conjugated Payload): Measured using an ELISA where the capture antibody binds the monoclonal antibody and the detection antibody binds the payload.[9] This provides a measure of the ADC that has retained its payload.
-
Free Payload: The plasma is subjected to protein precipitation (e.g., with acetonitrile), and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of prematurely released drug.[9]
-
-
-
Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance (CL) for each of the three species. A divergence in the pharmacokinetic profiles of the total antibody and the intact ADC indicates in vivo linker cleavage.
2. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC linker in plasma from different species (e.g., mouse, rat, human) in a controlled environment.[13]
-
Procedure:
-
The ADC is incubated in plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).[6]
-
At each time point, an aliquot of the plasma-ADC mixture is taken.
-
The amount of intact ADC can be quantified using several methods:
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different drug-to-antibody ratios (DARs). A decrease in the average DAR over time indicates payload loss.[6]
-
Immuno-capture followed by LC-MS: The ADC is captured from the plasma (e.g., using Protein A beads), and the mass of the intact or reduced ADC is analyzed by mass spectrometry to determine the average DAR.[18]
-
ELISA: As described in the in vivo protocol, to measure the concentration of intact, payload-bearing ADC.[13]
-
-
-
Data Analysis: The percentage of intact ADC or the average DAR is plotted against time to determine the stability of the linker in the plasma of each species.
Visualizing Mechanisms and Workflows
Caption: Mechanism of ADC action and instability.
Caption: Experimental workflow for in vivo ADC stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. njbio.com [njbio.com]
- 4. purepeg.com [purepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. preprints.org [preprints.org]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. communities.springernature.com [communities.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 16. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Head-to-Head Battle of ADC Linkers: Val-Cit-PAB vs. Glucuronide
For drug development professionals navigating the complex landscape of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical decision point that profoundly impacts therapeutic efficacy and safety. Among the array of cleavable linkers, the protease-sensitive Val-Cit-PAB and the enzyme-cleavable glucuronide linkers have emerged as two leading platforms. This guide provides an objective, data-driven comparison of these two linker technologies to inform rational ADC design.
The ideal ADC linker must strike a delicate balance: remaining stable in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring efficient and specific cleavage to unleash the cytotoxic payload within the target tumor cell. Both the Val-Cit-PAB and glucuronide linkers are designed to achieve this, albeit through distinct enzymatic pathways.
Mechanism of Action: A Tale of Two Enzymes
The fundamental difference between these two linkers lies in their cleavage mechanisms. The Val-Cit-PAB linker is a dipeptide-based system designed to be a substrate for lysosomal proteases, primarily Cathepsin B, which is often upregulated in tumor cells.[1] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzylcarbamate (PABC) spacer.[1] This initiates a self-immolative cascade, leading to the release of the unmodified, active payload.[1]
In contrast, the glucuronide linker's cleavage is mediated by β-glucuronidase, an enzyme abundant in the lysosomal compartment and also found in the tumor microenvironment of some solid malignancies.[2] This enzyme hydrolyzes the glycosidic bond of the glucuronic acid moiety, which, like the Val-Cit-PAB system, typically triggers a self-immolative release of the payload via a PABC spacer.[3]
Comparative Performance Data
The following table summarizes key quantitative and qualitative performance characteristics of Val-Cit-PAB and glucuronide linkers based on available experimental data.
| Feature | Val-Cit-PAB Linker | Glucuronide Linker | References |
| Cleavage Enzyme | Cathepsin B (and other lysosomal proteases) | β-glucuronidase | [1],[2] |
| Cleavage Location | Primarily intracellular (lysosomes) | Intracellular (lysosomes) and in the tumor microenvironment of some tumors | [1],[2] |
| Plasma Stability (Human) | High | High | [4],[3] |
| Plasma Stability (Mouse) | Susceptible to cleavage by carboxylesterase Ces1c, leading to premature payload release. Modifications like Glu-Val-Cit show improved stability. | Generally high stability. | [5],[6],[3] |
| Payload Release | Efficient intracellular release upon enzymatic cleavage. | Efficient payload release upon enzymatic cleavage. | [1],[7] |
| Hydrophilicity | The Val-Cit-PAB moiety is relatively hydrophobic, which can contribute to ADC aggregation with hydrophobic payloads. | The glucuronic acid moiety is highly hydrophilic, which can reduce aggregation of ADCs with hydrophobic payloads and improve pharmacokinetics. | [8],[9] |
| Bystander Effect | Dependent on the membrane permeability of the released payload (e.g., MMAE is membrane permeable). | Dependent on the membrane permeability of the released payload. | [10] |
| Clinical Precedent | Widely used in approved and clinical-stage ADCs (e.g., Adcetris®, Polivy®). | Used in clinical and preclinical development. | [8] |
Visualizing the Cleavage Mechanisms
To further elucidate the distinct payload release pathways, the following diagrams illustrate the enzymatic cleavage of each linker.
Experimental Protocols
Accurate evaluation of linker performance is paramount in ADC development. Below are standardized protocols for key in vitro assays.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a predetermined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantify the amount of intact ADC and released payload in the samples.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method can directly measure the intact ADC, free payload, and any payload adducts (e.g., payload-albumin).[4]
-
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (e.g., IC50 value) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in a complete cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
Cell Viability Measurement:
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
For MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Conclusion and Future Directions
The choice between a Val-Cit-PAB and a glucuronide linker is not a one-size-fits-all decision and depends heavily on the specific ADC candidate, including the antibody, payload, and target indication.
Val-Cit-PAB linkers are a well-validated and widely used platform in clinically successful ADCs. Their primary limitation is the species-specific instability in mouse plasma, which can complicate preclinical evaluation. However, this is not considered a significant issue in human subjects.
Glucuronide linkers offer the distinct advantage of high plasma stability across species and increased hydrophilicity. This can be particularly beneficial for ADCs with hydrophobic payloads, potentially leading to improved pharmacokinetic profiles and allowing for higher drug-to-antibody ratios without aggregation issues.
Future research will likely focus on developing next-generation linkers that combine the best attributes of both platforms, such as tandem-cleavage systems that require dual enzymatic activity for payload release, further enhancing tumor specificity and minimizing off-target toxicity. As our understanding of the tumor microenvironment deepens, so too will our ability to design linkers that are exquisitely tuned for optimal therapeutic performance.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Dipeptide Linker Sequences for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). The linker directly influences an ADC's stability in circulation and the efficiency of its payload release within target tumor cells. Among the most utilized classes of cleavable linkers are those based on dipeptides, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being two of the most prominent examples.
This guide provides an objective comparison of various dipeptide linkers, supported by experimental data, to aid in the rational design of next-generation ADCs. Both Val-Cit and Val-Ala linkers are designed for cleavage by lysosomal proteases, primarily cathepsin B, which is often overexpressed in tumor cells.[1][2] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially within the cancer cell, minimizing systemic toxicity.[1] While both have demonstrated clinical and preclinical success, they exhibit key differences in their physicochemical properties that can significantly impact ADC development and performance.
Quantitative Comparison of Dipeptide Linker Properties
The choice between different dipeptide linkers often depends on the specific antibody, payload, and desired pharmacological profile of the ADC. The following table summarizes key quantitative and qualitative data comparing the performance of commonly used dipeptide linkers.
| Feature | Val-Cit | Val-Ala | Phe-Lys | Ala-Ala |
| Relative Cathepsin B Cleavage Rate | Standard | ~ half the rate of Val-Cit[3][4] | ~30-fold faster than Val-Cit[3] | Cleavable by Cathepsin B and other proteases[4] |
| Hydrophobicity | More hydrophobic | Less hydrophobic[1][5][6] | Hydrophobic P2 residue enhances stability[6] | Generally less hydrophobic |
| Drug-to-Antibody Ratio (DAR) | High DAR can lead to aggregation[5][6][7] | Can achieve high DAR (up to 7.4) with limited aggregation (<10%)[5][6][7] | - | - |
| Plasma Stability | High plasma stability[8][9] | High plasma stability, comparable to Val-Cit[6][7] | Good stability in human plasma[8] | - |
| Approved ADCs | Adcetris (Brentuximab vedotin), Polivy (Polatuzumab vedotin), Padcev (Enfortumab vedotin), Disitamab Vedotin[5][7] | Loncastuximab tesirine[2][10] | - | IMGN632 (Pivekimab sunirine)[2] |
| Key Advantage | Extensive clinical validation and historical data | Reduced aggregation with high DAR and hydrophobic payloads[1][5][6][7] | Very rapid cleavage by Cathepsin B[3] | Alternative protease sensitivity profile[4] |
Mechanism of Action: Dipeptide Linker Cleavage
Dipeptide linkers are a cornerstone of ADC technology, designed to be stable in the bloodstream and efficiently cleaved within the target cancer cell. The general mechanism involves the ADC binding to its target antigen on the cancer cell surface, followed by internalization into the lysosome. Inside the lysosome, proteases such as Cathepsin B, which are often overexpressed in tumor cells, recognize and cleave the dipeptide sequence. This cleavage initiates the release of the cytotoxic payload, often through a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), leading to cancer cell death.
Experimental Protocols
Accurate and reproducible assessment of linker stability and cleavage is paramount in ADC development. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile)
-
LC-MS system
-
ELISA plates and reagents
Methodology:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[9][11]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[9][11]
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.[11]
-
Quantification of Intact ADC (ELISA):
-
Quantification of Free Payload (LC-MS):
-
Data Analysis: Calculate the percentage of intact ADC remaining and the amount of free payload at each time point to determine the linker's stability and half-life (t₁/₂) in plasma.[11]
Enzymatic Cleavage Assay
Objective: To determine the rate and efficiency of linker cleavage by a specific enzyme (e.g., Cathepsin B).
Materials:
-
Purified enzyme (e.g., human Cathepsin B)
-
Dipeptide linker-drug conjugate or a fluorogenic dipeptide substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5 for Cathepsin B)[3]
-
Quenching solution (e.g., strong acid or organic solvent)
-
HPLC or fluorometer
Methodology:
-
Enzyme Activation: Prepare the enzyme according to the manufacturer's instructions.
-
Reaction Setup: In a microplate or microcentrifuge tubes, add the assay buffer and the linker substrate to the desired final concentration.
-
Initiation: Initiate the reaction by adding the activated enzyme to the substrate mixture.[3]
-
Incubation: Incubate the reaction at 37°C.[3]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[3]
-
Quenching: Immediately stop the reaction by adding a quenching solution to the aliquot.[3]
-
Analysis:
-
Data Analysis: Plot the concentration of the product formed or the percentage of substrate cleaved against time. Determine the initial reaction rate from the linear portion of the curve to calculate kinetic parameters (kcat, Km, and kcat/Km).[3]
Conclusion
The selection of a dipeptide linker is a nuanced decision that requires careful consideration of the specific ADC's components and therapeutic goals. Val-Cit linkers offer the advantage of extensive clinical validation, providing a well-understood profile.[1] Conversely, Val-Ala linkers present a compelling alternative, particularly for ADCs with hydrophobic payloads or those requiring high drug loading, due to their lower hydrophobicity and reduced tendency for aggregation.[1][5][6][7] Other dipeptides like Phe-Lys and Ala-Ala offer different cleavage kinetics and properties that may be advantageous in specific contexts. By carefully evaluating the quantitative data and employing rigorous experimental protocols, researchers can optimize linker selection to develop safer and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Linker Design and Impact on ADC Properties | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. pharmiweb.com [pharmiweb.com]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Navigating the Plasma Proteome: A Comparative Guide to Plasma Stability Assays for Val-Cit-PAB Based Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, ensuring the stability of antibody-drug conjugates (ADCs) in systemic circulation is paramount to achieving therapeutic success. The linker connecting the antibody to the cytotoxic payload plays a critical role in this stability. The valine-citrulline p-aminobenzylcarbamate (Val-Cit-PAB) linker is a widely utilized, cathepsin B-cleavable linker in approved and investigational ADCs. However, its stability in plasma can be influenced by various factors, necessitating robust and reliable assay methods for its evaluation. This guide provides a comparative overview of plasma stability assays for Val-Cit-PAB based ADCs, supported by experimental data and detailed methodologies.
The ideal ADC linker must remain stable in the bloodstream to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced efficacy. Upon reaching the target tumor cell, the linker should be efficiently cleaved to release the drug. The Val-Cit-PAB linker is designed to be cleaved by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells.[]
Comparative Plasma Stability of Val-Cit-PAB Linkers
The stability of the Val-Cit-PAB linker exhibits significant species-specific differences, a crucial consideration for preclinical evaluation. While generally stable in human plasma, it is susceptible to premature cleavage in rodent plasma.[2][3] This instability is primarily attributed to the activity of carboxylesterase 1C (Ces1C) in mice.[4][5][6] This discrepancy can pose challenges when extrapolating preclinical data from mouse models to human clinical outcomes.[3]
Several next-generation linkers have been developed to address the limitations of the conventional Val-Cit-PAB linker, such as hydrophobicity-induced aggregation and premature payload release.[7][8] These include exo-cleavable linkers and those incorporating hydrophilic amino acids.
| Linker Type | Plasma Source | Incubation Time (days) | Released Payload (%) | Reference |
| Val-Cit-PAB | Mouse | 4 | >5% | [7] |
| Exo-cleavable EVC | Mouse | 4 | <5% | [7] |
| Val-Cit-PAB-MMAE | Rat | 7 | ~20% | [4] |
| Tandem β-glucuronide-ValCitPABC-MMAE | Rat | 7 | No payload loss observed | [4] |
| Val-Ala | Mouse | < 1 hour | Hydrolyzed | [5] |
| Sulfatase-cleavable | Mouse | 7 | High stability | [5] |
| Pyrophosphate | Mouse & Human | 7 | Extremely high stability | [5] |
| vc-MMAE | Mouse | 6 | >20% | [9] |
| vc-MMAE | Rat | 6 | >4% | [9] |
| vc-MMAE | Human & Monkey | 6 | <1% | [9] |
Experimental Protocols for Plasma Stability Assays
The following are generalized protocols for assessing the plasma stability of Val-Cit-PAB based ADCs. Specific parameters may need to be optimized based on the ADC and analytical methods.
Protocol 1: In Vitro Plasma Incubation and Analysis by LC-MS
Objective: To quantify the amount of intact ADC and released payload over time in plasma from different species.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Acetonitrile (ACN)
-
Formic acid (FA)
Methodology:
-
ADC Incubation:
-
Pre-warm plasma to 37°C.
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in the plasma.
-
Incubate the samples at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, 144 hours), collect aliquots.[9]
-
-
Sample Preparation for Intact ADC Analysis:
-
Immediately after collection, dilute the plasma aliquot with cold PBS.
-
Isolate the ADC from the plasma using immunoaffinity capture beads.[10][11]
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the intact ADC from the beads using an appropriate elution buffer (e.g., low pH glycine).[10]
-
-
Sample Preparation for Released Payload Analysis:
-
To the plasma aliquot, add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).[12]
-
Vortex and incubate at -20°C to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
LC-MS Analysis:
-
Analyze the eluted intact ADC and the supernatant containing the released payload by LC-MS.[10][13]
-
For intact ADC analysis, a decrease in the average drug-to-antibody ratio (DAR) over time indicates linker cleavage.[2][11]
-
For released payload analysis, quantify the amount of free drug using a standard curve.
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To assess the formation of high molecular weight species (aggregates) of the ADC in plasma over time.
Materials:
-
Samples from the in vitro plasma incubation (Protocol 1)
-
Size Exclusion Chromatography (SEC) system with a suitable column
-
Fluorescence detector (if the antibody is fluorescently labeled)[9]
Methodology:
-
Sample Preparation:
-
The aliquots collected from the plasma incubation can be directly analyzed or after an immunoaffinity capture step to enrich the ADC.
-
-
SEC Analysis:
-
Inject the sample onto the SEC column.
-
Monitor the elution profile using UV or fluorescence detection.
-
Quantify the percentage of monomeric ADC and high molecular weight species (aggregates) at each time point.[9] An increase in the percentage of aggregates over time indicates instability.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the plasma stability of an ADC.
Caption: Workflow for ADC plasma stability assessment.
Enzymatic Cleavage Pathways
The intended and unintended cleavage pathways of the Val-Cit-PAB linker are critical to understanding its stability profile.
Caption: Intended and unintended cleavage of Val-Cit-PAB.
Conclusion
The plasma stability of Val-Cit-PAB based ADCs is a critical quality attribute that directly impacts their therapeutic index. A thorough understanding of the potential enzymatic liabilities of this linker, particularly the species-specific differences, is essential for the design and execution of informative preclinical studies. The use of robust and well-characterized in vitro plasma stability assays, employing techniques such as LC-MS and SEC, provides crucial data to guide the selection of lead ADC candidates and to understand their in vivo disposition. As the field of ADCs continues to evolve, the development of novel linkers with improved plasma stability remains a key area of research, aiming to deliver safer and more effective cancer therapies.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling NH2-PEG6-Val-Cit-PAB-OH
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
NH2-PEG6-Val-Cit-PAB-OH is a sophisticated chemical linker, integral to the development of next-generation cancer therapies known as Antibody-Drug Conjugates (ADCs).[1][][3] While the linker itself is a component, it is designed to be paired with highly potent cytotoxic agents.[] Consequently, it is imperative to handle this compound with the same stringent safety protocols as a cytotoxic substance to minimize occupational exposure and ensure a safe laboratory environment.[4][5] This guide provides the essential, immediate safety and logistical information, including operational and disposal plans, to empower your research while prioritizing safety.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Gown | Eye Protection | Respiratory Protection |
| Weighing/Aliquoting Powder | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, low-permeability gown with tight-fitting cuffs | Safety glasses with side shields or goggles | NIOSH-approved respirator (e.g., N95) |
| Reconstituting in Solution | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, low-permeability gown with tight-fitting cuffs | Face shield or goggles | Recommended, especially if not in a fume hood |
| Conjugation Reaction Setup | Single pair of chemotherapy-rated nitrile gloves | Disposable, low-permeability gown | Safety glasses with side shields | Not required if handled in a certified chemical fume hood |
| Handling Contaminated Waste | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, low-permeability gown | Safety glasses with side shields | Not generally required |
| Cleaning Spills | Industrial thickness nitrile or neoprene gloves | Disposable, low-permeability gown | Face shield and goggles | NIOSH-approved respirator |
Note: Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any cytotoxic agents you are conjugating to this linker.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the primary methods used to minimize exposure to hazardous substances.
-
Chemical Fume Hood: All weighing, reconstituting, and aliquoting of the powdered form of this compound should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Closed Systems: For conjugation reactions, the use of closed systems is recommended to minimize the risk of aerosol generation.
-
Designated Work Area: Establish a designated area for handling this compound and any resulting conjugates. This area should be clearly marked with appropriate hazard signs.
Step-by-Step Protocol for Reconstitution
This protocol outlines the steps for safely reconstituting a powdered sample of this compound.
Materials:
-
This compound (lyophilized powder)
-
Appropriate solvent (e.g., DMSO, DMF)
-
Chemotherapy-rated nitrile gloves (2 pairs)
-
Disposable, low-permeability gown
-
Safety goggles
-
NIOSH-approved respirator
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Waste container for cytotoxic materials
Procedure:
-
Don PPE: Before entering the designated work area, put on a disposable gown, safety goggles, a respirator, and two pairs of chemotherapy-rated nitrile gloves. The inner pair of gloves should be tucked under the cuff of the gown, and the outer pair should go over the cuff.[6]
-
Prepare Workspace: Ensure the chemical fume hood is on and operating correctly. Cover the work surface with absorbent, plastic-backed pads.
-
Equilibrate Compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Calculate Solvent Volume: Based on the desired final concentration, calculate the required volume of solvent.
-
Add Solvent: Carefully uncap the vial inside the fume hood. Using a calibrated micropipette, slowly add the calculated volume of solvent to the vial, directing the stream down the side of the vial to avoid splashing.
-
Dissolve Compound: Cap the vial securely and vortex gently until the powder is completely dissolved. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[7]
-
Label and Store: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store as recommended by the manufacturer.
-
Dispose of Waste: Dispose of all used pipette tips, pads, and outer gloves in a designated cytotoxic waste container.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of the gown and remaining gloves in the cytotoxic waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after completing the procedure.
Spill Management and Disposal Plan
Prompt and proper management of spills is crucial to prevent exposure.[4]
Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Put on appropriate PPE, including a respirator, double gloves, a gown, and eye protection.
-
Contain Spill: For liquid spills, use a spill kit with absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Clean Area: Working from the outside in, carefully clean the spill area with an appropriate deactivating solution (if known) or a detergent solution.
-
Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.[4]
Disposal:
All waste contaminated with this compound, including empty vials, pipette tips, gloves, gowns, and cleaning materials, must be disposed of in clearly labeled, sealed containers for cytotoxic waste, following all local, state, and federal regulations.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, advancing the development of life-saving antibody-drug conjugates.
References
- 1. This compound, ADC linker, 2055024-60-5 | BroadPharm [broadpharm.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. ipservices.care [ipservices.care]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. halyardhealth.com [halyardhealth.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
